Product packaging for C17H18ClN3O4(Cat. No.:CAS No. 1562-90-9)

C17H18ClN3O4

Cat. No.: B576333
CAS No.: 1562-90-9
M. Wt: 363.8 g/mol
InChI Key: REPMZEQSQQAHJR-UHFFFAOYSA-N
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Description

Celestin blue B is an organic chloride salt composed of 1-carbamoyl-7-(diethylamino)-3,4-dihydroxyphenoxazin-5-ium and chloride ions in a 1:1 ratio. A histological dye used in solution with an iron alum mordant as a hematoxylin substitute in the H&E stain. It has a role as a fluorochrome and a histological dye. It contains a Celestin blue B(1+).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18ClN3O4 B576333 C17H18ClN3O4 CAS No. 1562-90-9

Properties

CAS No.

1562-90-9

Molecular Formula

C17H18ClN3O4

Molecular Weight

363.8 g/mol

IUPAC Name

7-(diethylamino)-3,4-dioxo-10H-phenoxazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C17H17N3O4.ClH/c1-3-20(4-2)9-5-6-11-13(7-9)24-16-14(19-11)10(17(18)23)8-12(21)15(16)22;/h5-8,19H,3-4H2,1-2H3,(H2,18,23);1H

InChI Key

REPMZEQSQQAHJR-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details the synthesis and characterization of a representative bioactive molecule, N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide , which serves as a model compound. The molecular formula for this compound is C12H13ClN2O3. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the experimental protocols and data analysis techniques applicable to a compound of this class. The methodologies described herein can be adapted for the synthesis and characterization of other novel chemical entities, including those with the specific molecular formula C17H18ClN3O4, should such a compound be designed.

Introduction

The discovery and development of novel small molecules with therapeutic potential is a cornerstone of modern medicinal chemistry. Heterocyclic moieties, such as morpholine, are of particular interest due to their prevalence in a wide range of biologically active compounds.[1][2] The morpholine ring is a versatile scaffold that can impart favorable physicochemical and pharmacokinetic properties to a molecule.[1][3] This guide provides a detailed account of the synthesis, purification, and characterization of a model compound, N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide, a molecule incorporating a chlorinated aromatic ring, an amide linkage, and a morpholine group. These structural motifs are commonly found in molecules targeting a variety of biological pathways, including those involved in neurodegenerative diseases and cancer.[2][4][5]

Synthesis of N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide

The synthesis of the target compound is achieved through a two-step process, commencing with the formation of an intermediate, 2-chloro-N-(4-chlorophenyl)acetamide, followed by a nucleophilic substitution with morpholine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A 4-Chloroaniline C 2-Chloro-N-(4-chlorophenyl)acetamide (Intermediate) A->C Pyridine, DCM, 0°C to rt B Chloroacetyl chloride B->C E N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide (Target Compound) C->E Triethylamine, Acetonitrile, Reflux D Morpholine D->E

Caption: Synthetic workflow for N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-chloro-N-(4-chlorophenyl)acetamide

  • To a solution of 4-chloroaniline (1.0 eq) in dichloromethane (DCM) at 0°C, pyridine (1.2 eq) is added dropwise.

  • Chloroacetyl chloride (1.1 eq) is then added dropwise to the stirred solution, maintaining the temperature at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The organic layer is washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • The organic phase is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate.

  • The crude product is purified by recrystallization from ethanol to afford 2-chloro-N-(4-chlorophenyl)acetamide as a white solid.

Step 2: Synthesis of N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide

  • A mixture of 2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq), morpholine (1.5 eq), and triethylamine (2.0 eq) in acetonitrile is refluxed for 6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give the final product, N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide, as a white crystalline solid.

Characterization of the Synthesized Compound

The structure and purity of the synthesized N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide were confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis is crucial for determining the purity of the synthesized compound. A reverse-phase HPLC method is typically employed for small molecules of this nature.

Experimental Protocol: HPLC Analysis

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Table 1: HPLC Data

ParameterValue
Retention Time (t R )8.5 min
Purity>98%
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is essential for confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Instrument: Waters Xevo G2-XS QTof or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (QToF).

  • Scan Range: m/z 50-500.

Table 2: Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H] +269.0636269.0641
[M+Na] +291.0456291.0460
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of the synthesized compound.

Experimental Protocol: NMR Spectroscopy

  • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl3).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Nuclei: 1H and 13C.

Table 3: 1H NMR Data (500 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.25s1H-NH-
7.55d, J = 8.5 Hz2HAr-H
7.30d, J = 8.5 Hz2HAr-H
3.75t, J = 4.8 Hz4HMorpholine -CH2-O-
3.60t, J = 4.8 Hz4HMorpholine -CH2-N-

Table 4: 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
167.2C=O (amide)
163.5C=O (amide)
136.8Ar-C
129.5Ar-CH
129.1Ar-C
121.2Ar-CH
66.8Morpholine -CH2-O-
45.3Morpholine -CH2-N-

Hypothetical Biological Activity and Signaling Pathway

Compounds containing the morpholine scaffold have been reported to exhibit a wide range of biological activities, including acting as inhibitors of various kinases.[3] For the purpose of this guide, we hypothesize that our representative compound could act as an inhibitor of a hypothetical protein kinase "GEMK-1" which is implicated in a pro-inflammatory signaling cascade.

Hypothetical Signaling Pathway Diagram

Signaling_Pathway cluster_pathway Hypothetical Pro-inflammatory Signaling Pathway cluster_inhibition Mechanism of Action A External Stimulus B Receptor Activation A->B C GEMK-1 Kinase B->C D Downstream Effector C->D Phosphorylation E Inflammatory Response D->E F N-(4-chlorophenyl)-2- (morpholin-4-yl)-2-oxoacetamide F->C Inhibition

Caption: Hypothetical inhibition of the GEMK-1 signaling pathway.

Conclusion and Future Directions

This technical guide has detailed the synthesis and characterization of a representative bioactive molecule, N-(4-chlorophenyl)-2-(morpholin-4-yl)-2-oxoacetamide. The provided experimental protocols for synthesis, purification, and characterization serve as a practical framework for researchers in the field of drug discovery.

The modular nature of the described synthesis allows for the facile generation of analogues for structure-activity relationship (SAR) studies. Future work could involve the modification of the aromatic and heterocyclic moieties to optimize biological activity and pharmacokinetic properties. For instance, substitution on the phenyl ring or replacement of the morpholine with other heterocycles could lead to compounds with improved potency and selectivity. Such modifications could also be employed to systematically build molecules towards a specific desired molecular formula, such as this compound, to explore novel chemical space.

References

Whitepaper: Structural Elucidation of C17H18ClN3O4 by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic compounds in solution. This technical guide provides an in-depth, hypothetical case study on the complete structural characterization of a novel compound with the molecular formula C17H18ClN3O4. We present a systematic approach, detailing experimental protocols, comprehensive data analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra, and logical workflows. All spectral data, while hypothetical, is simulated to be internally consistent and representative of a real-world analysis, providing a practical guide for professionals in the field.

Introduction and Initial Analysis

A novel compound was synthesized with the molecular formula This compound , as determined by high-resolution mass spectrometry (HRMS). The first step in structural elucidation is to determine the degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds in the molecule.

  • Degree of Unsaturation (DoU) Calculation: DoU = C - (H/2) - (X/2) + (N/2) + 1 DoU = 17 - (18/2) - (1/2) + (3/2) + 1 DoU = 17 - 9 - 0.5 + 1.5 + 1 = 10

A DoU of 10 suggests the presence of multiple rings and/or double/triple bonds, likely including at least one aromatic system. Based on the synthesis, which utilized a known pharmaceutical intermediate, the proposed structure for elucidation is (S)-4-(4-(5-(((3-chloroprop-2-yn-1-yl)amino)methyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one .

Proposed Structure of this compound

This guide will walk through the process of confirming this structure using a full suite of NMR experiments.

Experimental Protocols

Detailed and standardized methodologies are critical for acquiring high-quality, reproducible NMR data.

2.1. Sample Preparation

  • Approximately 5-10 mg of the this compound sample was accurately weighed and dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution was vortexed for 30 seconds to ensure homogeneity.

  • The resulting solution was filtered through a glass wool plug into a 5 mm NMR tube.

  • The NMR tube was capped and carefully cleaned before insertion into the spectrometer.

2.2. NMR Data Acquisition All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard proton experiment was run with a 90° pulse width, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated.

  • ¹³C NMR: A proton-decoupled carbon experiment (¹³C{¹H}) was performed with a 45° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

  • COSY (Correlation Spectroscopy): A gradient-selected, double-quantum filtered COSY (gDQF-COSY) experiment was performed to identify ¹H-¹H spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment was run to identify one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment was performed to identify long-range (typically 2-3 bond) ¹H-¹³C correlations. The long-range coupling delay was optimized for a J-coupling of 8 Hz.

NMR Data Presentation and Interpretation

The following sections detail the analysis of the acquired NMR spectra. The logical workflow for this process is illustrated below.

G A Obtain Molecular Formula (this compound, DoU=10) B Acquire 1D NMR (¹H, ¹³C) A->B C Analyze ¹H Spectrum (Shifts, Integrals, Multiplicities) B->C D Analyze ¹³C Spectrum (Number of Signals, Shifts) B->D E Identify Key Spin Systems (Aromatic, Morpholine, etc.) C->E D->E F Acquire 2D NMR (COSY, HSQC, HMBC) E->F G Assemble Fragments via COSY & HMBC Correlations F->G H Propose Final Structure G->H I Verify & Assign All Signals H->I

A high-level workflow for NMR-based structural elucidation.

3.1. ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-17.55d, J=8.9 Hz2HAromatic (AA'BB')
H-27.40d, J=8.9 Hz2HAromatic (AA'BB')
H-34.90m1HOxazolidinone CH
H-44.25s2HMorpholine -CH₂-N
H-54.20t, J=9.0 Hz1HOxazolidinone CH₂
H-63.95dd, J=9.0, 6.0 Hz1HOxazolidinone CH₂
H-73.75t, J=5.0 Hz2HMorpholine -CH₂-O
H-83.65t, J=5.0 Hz2HMorpholine -O-CH₂-C=O
H-93.50s2HAlkyne -CH₂-Cl
H-103.00m2HAmine -CH₂-N
H-112.50 (br s)br s1HAmine NH

3.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments.

Chemical Shift (δ, ppm)Carbon TypeAssignment
167.5C=OMorpholine Amide
154.0C=OOxazolidinone Carbamate
138.0CAromatic C-N
133.0CAromatic C-C
127.0CHAromatic CH
119.5CHAromatic CH
82.1CAlkyne C-Cl
75.5CAlkyne C-CH₂
71.0CHOxazolidinone CH
66.5CH₂Morpholine -CH₂-O
50.5CH₂Morpholine -CH₂-N
48.0CH₂Oxazolidinone CH₂
45.0CH₂Amine -CH₂-N
35.0CH₂Alkyne -CH₂-Cl

3.3. 2D NMR Correlation Analysis

2D NMR is essential for assembling the molecular fragments identified from 1D spectra.

  • COSY:

    • A strong correlation was observed between the aromatic protons at 7.55 ppm (H-1) and 7.40 ppm (H-2), confirming the para-substituted AA'BB' spin system.

    • Correlations within the morpholine ring were seen between H-7 (3.75 ppm) and H-8 (3.65 ppm).

    • The oxazolidinone spin system was confirmed by correlations between H-3 (4.90 ppm), H-5 (4.20 ppm), and H-6 (3.95 ppm).

  • HSQC:

    • This experiment correlated every proton signal (except the exchangeable NH) to its directly attached carbon, confirming the assignments listed in the tables above. For example, the aromatic proton signal at 7.55 ppm correlated with the carbon signal at 127.0 ppm.

  • HMBC:

    • HMBC is crucial for connecting non-coupled fragments. Key correlations confirming the proposed structure are visualized below.

    • Key Correlation 1 (Aromatic to Morpholine): The morpholine protons H-4 (4.25 ppm) showed a 3-bond correlation to the aromatic quaternary carbon at 138.0 ppm, linking the morpholine ring to the phenyl group.

    • Key Correlation 2 (Aromatic to Oxazolidinone): The aromatic protons H-1 (7.55 ppm) showed a 3-bond correlation to the oxazolidinone CH carbon at 71.0 ppm, confirming the N-phenyl substitution on the oxazolidinone ring.

    • Key Correlation 3 (Side Chain Connectivity): The oxazolidinone CH proton H-3 (4.90 ppm) showed correlations to the amine-adjacent CH₂ carbon (45.0 ppm) and the oxazolidinone CH₂ carbon (48.0 ppm), establishing the attachment of the aminomethyl side chain.

    • Key Correlation 4 (Alkyne Group): The alkyne-adjacent CH₂ protons H-9 (3.50 ppm) showed a 2-bond correlation to the alkyne carbon at 75.5 ppm and a 3-bond correlation to the amine CH₂ carbon at 45.0 ppm, confirming the structure of the N-propargyl chloride moiety.

G cluster_main Key 2D NMR Correlations Aro Ar-H (δH 7.55) Oxo_CH Oxazolidinone CH (δH 4.90) Aro->Oxo_CH HMBC Amine_CH2 Amine CH₂ (δH 3.00) Oxo_CH->Amine_CH2 COSY Alkyne_CH2 Alkyne CH₂ (δH 3.50) Amine_CH2->Alkyne_CH2 COSY Alkyne_C Alkyne C (δC 75.5) Alkyne_CH2->Alkyne_C HMBC

Key COSY and HMBC correlations confirming fragment connectivity.

Conclusion

The comprehensive analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra provides unambiguous and internally consistent evidence for the proposed structure. The chemical shifts, integration, coupling patterns, and crucial long-range HMBC correlations all converge to confirm the identity of the this compound compound as (S)-4-(4-(5-(((3-chloroprop-2-yn-1-yl)amino)methyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one . This systematic approach demonstrates the power of modern NMR spectroscopy as an indispensable tool in chemical research and drug development, enabling the precise structural characterization of novel chemical entities.

In-Depth Technical Guide to the Mass Spectrometry Analysis of C17H18ClN3O4 (Amlodipine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the compound with the molecular formula C17H18ClN3O4, identified as the widely used calcium channel blocker, Amlodipine. The guide details experimental protocols, data interpretation, and visual representations of fragmentation pathways and analytical workflows.

Compound Identification

The molecular formula this compound corresponds to Amlodipine, a third-generation dihydropyridine calcium antagonist. It is primarily used in the treatment of hypertension and angina. The chemical structure of Amlodipine is (R,S)-3-ethyl-5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. Its molecular weight is 408.88 g/mol .[1]

Mass Spectrometry Data

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Amlodipine in various matrices, particularly in human plasma for pharmacokinetic and bioequivalence studies.[2][3][4] The analysis is typically performed in the positive ionization mode.

The protonated molecule [M+H]⁺ of Amlodipine is observed at a mass-to-charge ratio (m/z) of 409.2.[2] Collision-induced dissociation (CID) of this precursor ion leads to the formation of characteristic product ions. The most abundant and frequently monitored transitions for quantification and qualification are summarized in the table below.

Precursor Ion (m/z)Product Ion (m/z)Ion TypeApplication
409.2238.1[M+H]⁺Quantitation[1][2]
409.2294.1[M+H]⁺Qualitation[1][2]

Fragmentation Pathway

The fragmentation of the Amlodipine precursor ion ([M+H]⁺ at m/z 409.2) primarily occurs at the ester and ether linkages. The major fragmentation pathways leading to the observed product ions are depicted below. The product ion at m/z 238.1 is a result of the neutral loss of the ethyl 2-((2-aminoethoxy)methyl)-6-methyl-1,4-dihydropyridine-3-carboxylate side chain. The fragment at m/z 294.1 corresponds to the loss of the ethyl group from the ester and the subsequent loss of the aminoethoxy methyl group.

G cluster_0 Fragmentation Pathway of Amlodipine Precursor_Ion Amlodipine [M+H]⁺ m/z 409.2 Product_Ion_1 Product Ion m/z 238.1 Precursor_Ion->Product_Ion_1 Loss of C7H13NO4 Product_Ion_2 Product Ion m/z 294.1 Precursor_Ion->Product_Ion_2 Loss of C5H11NO2

Fragmentation pathway of Amlodipine.

Experimental Protocol: LC-MS/MS Analysis of Amlodipine

This section outlines a typical experimental protocol for the quantitative analysis of Amlodipine in human plasma using LC-MS/MS.

4.1. Materials and Reagents

  • Amlodipine reference standard

  • Internal Standard (IS), e.g., Gliclazide or a deuterated analog of Amlodipine[2][4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Ammonium formate for pH adjustment[4]

  • Ethyl acetate for liquid-liquid extraction[2]

  • Human plasma

4.2. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard solution.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

4.3. Liquid Chromatography Conditions

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium formate, pH 4.0) in a ratio of 90:10 (v/v).[4]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C[4]

  • Injection Volume: 10 µL

4.4. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2][4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amlodipine: m/z 409.2 → 238.1 (quantitation), m/z 409.2 → 294.1 (qualitation)[2]

    • Internal Standard: (Dependent on the IS used, e.g., Gliclazide: m/z 324.2 → 127.3)[2]

  • Source Temperature: 120°C[1]

  • Desolvation Temperature: 350°C[1]

  • Capillary Voltage: 4.0 kV[1]

  • Cone Voltage: Optimized for maximum signal (e.g., 12.0 V)[1]

  • Collision Energy: Optimized for each transition (e.g., 13 eV)[1]

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of Amlodipine.

G cluster_1 LC-MS/MS Experimental Workflow Sample_Collection Sample Collection (e.g., Human Plasma) Sample_Preparation Sample Preparation (Liquid-Liquid Extraction) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (C18 Column) Sample_Preparation->LC_Separation Ionization Ionization (Electrospray - ESI+) LC_Separation->Ionization Mass_Analysis_1 Mass Analysis 1 (Precursor Ion Selection) Ionization->Mass_Analysis_1 Fragmentation Fragmentation (Collision-Induced Dissociation) Mass_Analysis_1->Fragmentation Mass_Analysis_2 Mass Analysis 2 (Product Ion Detection) Fragmentation->Mass_Analysis_2 Data_Analysis Data Analysis (Quantification & Qualification) Mass_Analysis_2->Data_Analysis

General workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the analysis of Amlodipine. The detailed protocol and understanding of the fragmentation patterns are crucial for accurate and reliable quantification in complex biological matrices. This information is essential for researchers and professionals involved in drug development, clinical pharmacology, and bioanalytical chemistry.

References

An In-depth Technical Guide on the Crystal Structure Determination of Imatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the crystal structure of Imatinib, a tyrosine kinase inhibitor widely used in the treatment of various cancers. The document details the experimental protocols, presents key crystallographic data, and illustrates the relevant biological signaling pathways.

Introduction to Imatinib

Imatinib, marketed under the brand name Gleevec, is a first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2][3] Its mechanism of action involves the targeted inhibition of specific tyrosine kinase enzymes, such as BCR-ABL, c-Kit, and platelet-derived growth factor receptor (PDGFR), which are crucial for the proliferation of cancer cells.[1][2] By blocking the activity of these kinases, Imatinib effectively halts downstream signaling pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).[2][3] The determination of its three-dimensional structure has been pivotal in understanding its interaction with target proteins and in the development of other targeted therapies.

Experimental Protocols

The elucidation of the crystal structure of a small molecule like Imatinib involves two primary stages: the growth of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.

Obtaining well-ordered single crystals is a critical prerequisite for X-ray diffraction studies. Various methods can be employed for the crystallization of small molecules. For Imatinib and its derivatives, several techniques have been successfully utilized:

  • Cooling Crystallization: A saturated solution of Imatinib in a suitable solvent is prepared at an elevated temperature. The solution is then slowly cooled, reducing the solubility of the compound and allowing for the gradual formation of crystals.

  • Slow Solvent Evaporation: Imatinib is dissolved in a solvent in which it is soluble. The solvent is then allowed to evaporate slowly and undisturbed, leading to an increase in the concentration of the solute and subsequent crystallization.

  • Solvent Diffusion: This method involves dissolving Imatinib in a "good" solvent and layering a "poor" solvent (in which Imatinib is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of Imatinib, promoting crystal growth at the interface of the two solvents.

  • Slurry Experiments: A suspension of Imatinib is stirred in a solvent system over a period of time. This can lead to the dissolution of smaller, less stable crystals and the growth of larger, more stable ones, sometimes of a different polymorphic form.[4]

A systematic workflow for the crystallization of Imatinib mesylate, a salt form of the drug, has been developed to control for polymorphism, which is the ability of a solid material to exist in multiple crystalline forms.[5][6]

Once suitable single crystals are obtained, their three-dimensional atomic structure is determined using X-ray diffraction.[7][8] The process involves mounting a single crystal on a goniometer and exposing it to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.[8] By rotating the crystal and collecting numerous diffraction patterns, a complete dataset can be obtained.[8]

The general workflow for single-crystal X-ray diffraction is as follows:

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination crystal_growth Single Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffraction X-ray Diffraction crystal_selection->diffraction xray_source X-ray Source xray_source->diffraction detector Data Recording (Detector) diffraction->detector data_processing Data Processing & Integration detector->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition structure_refinement->validation signaling_pathway Imatinib Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl BCR-ABL Kinase substrate Substrate Protein bcr_abl->substrate Phosphorylates atp ATP atp->bcr_abl Binds imatinib Imatinib imatinib->bcr_abl Inhibits apoptosis Apoptosis imatinib->apoptosis Induces phosphorylated_substrate Phosphorylated Substrate downstream Downstream Signaling (e.g., Ras-MAPK) phosphorylated_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation

References

Identity of C17H18ClN3O4 Not Found in Publicly Available Chemical Databases

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search of chemical databases and scientific literature did not yield a specific, well-characterized compound with the molecular formula C17H18ClN3O4. This suggests that the compound is likely not a widely known or studied substance. Without a definitive identification, it is not possible to provide a comprehensive technical guide on its physicochemical properties, experimental protocols, and biological activities as requested.

To proceed with this request, please provide additional identifiers for the molecule of interest, such as:

  • Common or trade name

  • IUPAC (International Union of Pure and Applied Chemistry) name

  • CAS (Chemical Abstracts Service) Registry Number

  • SMILES (Simplified Molecular Input Line Entry System) string or other structural representation

Once a specific compound can be identified, a detailed technical guide can be compiled. The following sections outline the structure and type of information that would be included.

Hypothetical Technical Guide Structure

Should the compound be identified, the following sections would be developed to meet the user's request.

Physicochemical Properties

A comprehensive summary of the compound's physicochemical properties would be presented in a tabular format for clarity and ease of comparison. This would include, but not be limited to:

PropertyValueMethod of Determination (Example)Reference
Molecular Weight 363.80 g/mol Calculated from molecular formula-
Melting Point Data not availableDifferential Scanning Calorimetry (DSC)-
Boiling Point Data not availableEbulliometry-
Water Solubility Data not availableShake-flask method (OECD Guideline 105)-
LogP (Octanol-Water Partition Coefficient) Data not availableHPLC method (OECD Guideline 117)-
pKa (Acid Dissociation Constant) Data not availablePotentiometric titration-
Vapor Pressure Data not availableThermogravimetric Analysis (TGA)-
Appearance Data not availableVisual inspection-
UV-Vis Absorption (λmax) Data not availableUV-Vis Spectroscopy-
Experimental Protocols

Detailed methodologies for key experiments cited in the determination of the physicochemical properties would be provided. For example:

Protocol 2.1: Determination of Water Solubility via Shake-Flask Method (OECD Guideline 105)

  • Preparation of the Test Substance: An excess amount of the solid this compound is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the aqueous solution.

  • Quantification: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The water solubility is expressed in mg/L or mol/L.

Biological Activity and Signaling Pathways

This section would describe any known biological activities of the compound and the associated signaling pathways.

3.1. Biological Activity Summary

A summary of the compound's known effects on biological systems would be provided, including information on its mechanism of action, target proteins, and any observed therapeutic or toxic effects.

3.2. Signaling Pathway Diagrams

Should the compound be found to modulate specific cellular signaling pathways, these would be visualized using the Graphviz (DOT language) as requested.

Example of a Hypothetical Signaling Pathway Diagram:

If, for instance, this compound were found to be an inhibitor of a hypothetical "Kinase A" which is upstream of a "Transcription Factor B", the following diagram could be generated:

G Hypothetical Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Transcription_Factor_B Transcription_Factor_B Kinase_A->Transcription_Factor_B Gene_Expression Gene_Expression Transcription_Factor_B->Gene_Expression This compound This compound This compound->Kinase_A

In-depth Technical Guide: Solubility and Stability of C17H18ClN3O4

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Initial searches for the chemical formula C17H18ClN3O4 did not yield a definitively corresponding compound. It is highly probable that this formula contains a typographical error. The closest well-documented chemical entity is 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide , with the molecular formula C17H14ClN3O4 . This guide will proceed by outlining the general principles and methodologies for studying the solubility and stability of such a compound, which can be applied once the specific molecule of interest is confirmed.

Compound Identification and Characterization

Prior to initiating comprehensive solubility and stability studies, it is imperative to unequivocally identify and characterize the compound .

1.1. Structure and Physicochemical Properties

The foundational step involves confirming the molecular structure and fundamental physicochemical properties. For a compound like 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide, this would include:

  • Molecular Weight: 359.77 g/mol

  • Appearance: Crystalline solid (predicted)

  • pKa: (Predicted values would be determined using computational tools)

  • LogP: (Predicted value would be determined to estimate lipophilicity)

1.2. Purity Assessment

The purity of the active pharmaceutical ingredient (API) must be rigorously assessed to ensure that observed solubility and stability characteristics are not influenced by impurities. Standard analytical techniques for purity determination include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Differential Scanning Calorimetry (DSC)

Solubility Studies

The solubility of a drug substance is a critical determinant of its bioavailability and plays a pivotal role in formulation development.

2.1. Equilibrium Solubility Determination

Equilibrium solubility is typically determined by the shake-flask method.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

  • Preparation: An excess amount of the compound is added to a series of vials containing different solvents or buffer solutions of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, typically HPLC-UV.

Data Presentation:

Table 1: Equilibrium Solubility of 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide in Various Solvents

Solvent/Buffer (pH)Temperature (°C)Solubility (mg/mL)
0.1 N HCl (pH 1.2)25Data to be determined
Acetate Buffer (pH 4.5)25Data to be determined
Phosphate Buffer (pH 6.8)25Data to be determined
Phosphate Buffer (pH 7.4)25Data to be determined
Water25Data to be determined
Ethanol25Data to be determined
Propylene Glycol25Data to be determined
0.1 N HCl (pH 1.2)37Data to be determined
Acetate Buffer (pH 4.5)37Data to be determined
Phosphate Buffer (pH 6.8)37Data to be determined
Phosphate Buffer (pH 7.4)37Data to be determined

2.2. Intrinsic Dissolution Rate (IDR)

The IDR is a measure of the dissolution rate of a pure substance under constant surface area conditions.

Experimental Protocol: Intrinsic Dissolution Rate (Wood's Apparatus)

  • Compact Preparation: A known amount of the compound is compressed into a die with a fixed surface area using a hydraulic press.

  • Dissolution Testing: The die is placed in a dissolution vessel containing a known volume of dissolution medium maintained at a constant temperature (e.g., 37 °C). The apparatus is rotated at a constant speed (e.g., 100 rpm).

  • Sample Analysis: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed by HPLC-UV to determine the concentration of the dissolved compound. The amount of drug dissolved per unit area is plotted against time, and the slope of the linear portion of the curve represents the intrinsic dissolution rate.

Data Presentation:

Table 2: Intrinsic Dissolution Rate of 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide

Dissolution Medium (pH)Temperature (°C)Rotation Speed (rpm)IDR (mg/cm²/min)
0.1 N HCl (pH 1.2)37100Data to be determined
Phosphate Buffer (pH 6.8)37100Data to be determined

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and identify appropriate storage conditions.

3.1. Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation

  • Stress Conditions: Solutions of the compound are subjected to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: The solid compound is stored at 80 °C for 48 hours.

    • Photostability: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry can be used to identify the structure of the degradation products.

3.2. ICH Stability Studies

Formal stability studies are conducted under conditions recommended by the International Council for Harmonisation (ICH).

Experimental Protocol: Long-Term and Accelerated Stability Testing

  • Storage Conditions: The drug substance is stored in controlled environment chambers under the following conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Schedule: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).

  • Analysis: At each time point, the samples are tested for appearance, assay, degradation products, and other relevant quality attributes.

Data Presentation:

Table 3: Accelerated Stability Data for 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide at 40 °C / 75% RH

Time (Months)AppearanceAssay (%)Total Impurities (%)
0Conforms99.80.15
3Data to be determinedData to be determinedData to be determined
6Data to be determinedData to be determinedData to be determined

Visualization of Experimental Workflows

experimental_workflow cluster_solubility Solubility Studies cluster_stability Stability Studies sol_start Start Solubility Assessment eq_sol Equilibrium Solubility (Shake-Flask) sol_start->eq_sol pH 1.2, 4.5, 6.8, 7.4 idr Intrinsic Dissolution Rate (Wood's Apparatus) sol_start->idr pH 1.2, 6.8 sol_end Solubility Profile Established eq_sol->sol_end idr->sol_end stab_start Start Stability Assessment forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_start->forced_deg ich_stab ICH Stability (Long-term & Accelerated) forced_deg->ich_stab Identifies degradation pathways stab_end Stability Profile & Shelf-life Determined ich_stab->stab_end shake_flask_method start Excess Compound + Solvent/Buffer agitate Agitate at Constant Temperature (24-72h) start->agitate filter Filter (0.22 µm) agitate->filter analyze Analyze Filtrate by HPLC-UV filter->analyze result Equilibrium Solubility Value analyze->result

In Silico Modeling and Molecular Docking of Pyraclostrobin (C19H18ClN3O4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Chemical Formula: The request specified the chemical formula C17H18ClN3O4. However, extensive database searches did not yield a well-documented compound with this formula relevant to in silico modeling and docking. The search results strongly indicated a likely typographical error, pointing towards the widely studied fungicide Pyraclostrobin, which has the chemical formula C19H18ClN3O4 . This guide will, therefore, focus on Pyraclostrobin.

Introduction

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi, which effectively halts their growth and leads to cell death.[1][2][3][4] As a Quinone outside Inhibitor (QoI), Pyraclostrobin specifically targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][5] This targeted action makes it a subject of significant interest for in silico modeling and molecular docking studies to understand its binding mechanism, predict potential resistance, and explore its effects on non-target organisms. This guide provides a comprehensive overview of the in silico approaches used to study Pyraclostrobin, detailed experimental protocols, and an analysis of its interaction with key signaling pathways.

Physicochemical and Toxicological Data

A summary of the key physicochemical properties and toxicological data for Pyraclostrobin is presented in Table 1. This information is crucial for parameterizing in silico models and understanding the compound's behavior in biological systems.

PropertyValueReference
Chemical Formula C19H18ClN3O4[1]
Molar Mass 387.8 g/mol [1]
Melting Point 63.7-65.2 °C[1]
Water Solubility 1.9 mg/L (at 20 °C)[1]
Mode of Action Inhibition of mitochondrial respiration[1][2][3]
Primary Target Cytochrome bc1 complex (Complex III)[2][5]
96h LC50 (Zebrafish) 61 μg/L (~0.16 μM)[6]
144h LC50 (Zebrafish) 81.3 μg/L (~0.21 μM)[6]

Table 1: Physicochemical and Toxicological Properties of Pyraclostrobin.

Molecular Docking of Pyraclostrobin with Cytochrome bc1

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (protein). In the case of Pyraclostrobin, docking studies are essential to elucidate its interaction with the Qo site of the cytochrome bc1 complex.

The following protocol outlines a typical workflow for the molecular docking of Pyraclostrobin with its target protein.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein, the cytochrome bc1 complex, from a protein structure database such as the Protein Data Bank (PDB). A suitable crystal structure, for example, of bovine cytochrome b with a bound inhibitor, can be used as a template.

    • Prepare the protein structure for docking by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms to the protein structure, which are often not resolved in crystal structures.

    • Assign partial charges to the protein atoms using a force field such as CHARMm.

    • If necessary, perform homology modeling to generate a 3D model of the target protein from a species of interest if an experimental structure is unavailable.[5]

  • Ligand Preparation:

    • Obtain the 3D structure of Pyraclostrobin from a chemical database like PubChem.

    • Optimize the geometry of the ligand using a suitable computational chemistry software package.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Grid Generation and Binding Site Definition:

    • Define the binding site on the protein, which in this case is the Qo site of the cytochrome bc1 complex. This is typically done by creating a grid box that encompasses the active site residues. The center of the grid can be defined based on the position of a co-crystallized ligand in a known structure.

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock, Glide, or CDOCKER to perform the docking simulation.[5]

    • The docking algorithm will explore different conformations and orientations of Pyraclostrobin within the defined binding site.

    • The program will score each pose based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results:

    • Analyze the top-ranked docking poses to identify the most likely binding mode of Pyraclostrobin.

    • Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, to understand the key residues involved in binding.

    • The binding affinity is often reported as a docking score or a calculated binding free energy. While specific docking scores for Pyraclostrobin are highly dependent on the software and parameters used, studies have focused on the relative binding affinities of different inhibitors.[3][5] For instance, the inhibitory constant (Ki) of Pyraclostrobin for the cytochrome bc1 complex has been reported to be in the subnanomolar range, indicating a high binding affinity.[3]

Molecular_Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Obtain Protein Structure (PDB) Clean Remove Water & Ligands PDB->Clean Hydrogens_P Add Hydrogens Clean->Hydrogens_P Charges_P Assign Charges Hydrogens_P->Charges_P Grid Grid Generation & Binding Site Definition Charges_P->Grid LigandDB Obtain Ligand Structure Optimize Geometry Optimization LigandDB->Optimize Charges_L Assign Charges Optimize->Charges_L Bonds Define Rotatable Bonds Charges_L->Bonds Bonds->Grid Docking Molecular Docking Simulation Grid->Docking Analysis Analysis of Results Docking->Analysis Visualization Visualize Interactions Analysis->Visualization

A typical workflow for a molecular docking experiment.

Signaling Pathway Analysis

Beyond its primary antifungal activity, in silico and experimental studies have revealed that Pyraclostrobin can modulate several signaling pathways in non-target organisms. This has important implications for its potential toxicological effects.

Pyraclostrobin has been shown to activate the AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[1] This is likely a consequence of its inhibitory effect on mitochondrial respiration, which leads to a decrease in cellular ATP levels. The activation of AMPK and inhibition of mTOR can induce autophagy, a cellular process for degrading and recycling cellular components.[1]

AMPKmTOR_Pathway cluster_effects Cellular Effects cluster_signaling Signaling Cascade Pyraclostrobin Pyraclostrobin Mito Mitochondrial Respiration Pyraclostrobin->Mito inhibits ATP ATP Levels Mito->ATP produces AMPK AMPK ATP->AMPK inhibits mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits

Pyraclostrobin's effect on the AMPK/mTOR pathway.

Studies have indicated that Pyraclostrobin can act as an antagonist to the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[6] In contrast, other agricultural fungicides have been shown to be activators of this pathway. The NF-κB pathway is a crucial regulator of inflammatory responses. Pyraclostrobin's antagonistic activity on this pathway could have implications for its immunomodulatory effects. The upregulation of tnf-α, tlr-4, and myd88 can activate the NF-κB signaling pathway, leading to an increased expression of pro-inflammatory cytokines.[6]

NFkB_Pathway Pyraclostrobin Pyraclostrobin NFkB NF-κB Pyraclostrobin->NFkB antagonizes Upstream Upstream Signals (e.g., TNF-α, TLR4, Myd88) IKK IKK Complex Upstream->IKK activate IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation activates

Pyraclostrobin's antagonistic effect on the NF-κB pathway.

Research has demonstrated for the first time that Pyraclostrobin exhibits androgen receptor (AR) antagonist activity.[6] Androgen receptors are nuclear receptors that are activated by binding to androgenic hormones, such as testosterone. As an antagonist, Pyraclostrobin likely binds to the AR and prevents its activation by androgens, thereby inhibiting the transcription of androgen-responsive genes. This finding opens up a new area of investigation into the potential endocrine-disrupting effects of Pyraclostrobin.

AR_Antagonism Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds and activates Nucleus Nucleus AR->Nucleus translocates to Pyraclostrobin Pyraclostrobin Pyraclostrobin->AR binds and inhibits Gene_Expression Androgen-Responsive Gene Expression Nucleus->Gene_Expression activates

Pyraclostrobin's antagonism of the androgen receptor.

Quantitative In Silico and Experimental Data

The following table summarizes quantitative data from in silico and experimental studies on Pyraclostrobin, providing insights into its binding affinity and biological effects.

ParameterValue / ObservationStudy ContextReference
Binding Affinity (Ki) Subnanomolar rangeInhibition of cytochrome bc1 complex[3]
Binding Free Energy Correlation (r²) 0.89 (for a set of bc1 inhibitors)Correlation between calculated and experimental values[3]
ATP Levels Significantly decreased in Zenbio 3T3-L1 cells upon exposureMitochondrial dysfunction
NF-κB Activity Demonstrated antagonist activityIn vitro and in vivo studies[6]
Androgen Receptor Activity Demonstrated antagonist activityFirst-time observation in research[6]
AMPK Phosphorylation Significantly enhanced in RAW264.7 cellsActivation of the AMPK/mTOR pathway[1]
mTOR Phosphorylation Decreased in RAW264.7 cellsInhibition of the mTOR pathway[1]

Table 2: Quantitative Data from In Silico and Experimental Studies of Pyraclostrobin.

Conclusion

In silico modeling and molecular docking are powerful tools for understanding the molecular mechanisms of action of compounds like Pyraclostrobin. These computational approaches have confirmed that Pyraclostrobin's primary mode of action is the potent inhibition of the cytochrome bc1 complex in the mitochondrial respiratory chain. Furthermore, these studies, in conjunction with experimental data, have revealed that Pyraclostrobin can modulate key signaling pathways, including the AMPK/mTOR and NF-κB pathways, and act as an androgen receptor antagonist. This detailed understanding of Pyraclostrobin's molecular interactions is crucial for predicting its efficacy, potential for resistance development, and its toxicological profile in non-target organisms. The methodologies and findings presented in this guide provide a solid foundation for further research and development in the field of agricultural chemistry and toxicology.

References

The Quest for Novel Bioactive Molecules: A Technical Guide to Discovering Compounds with the Formula C17H18ClN3O4

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and development of novel chemical entities with therapeutic potential is a cornerstone of modern medicine. This technical guide outlines a comprehensive, multi-disciplinary approach for the discovery, synthesis, and characterization of novel compounds with the molecular formula C17H18ClN3O4. This class of molecules, containing chlorine, nitrogen, and oxygen heteroatoms, holds significant promise for exhibiting diverse biological activities. We present a structured workflow encompassing in silico design, chemical synthesis, spectroscopic characterization, and a suite of biological assays to determine potential efficacy in oncology. Detailed experimental protocols, data presentation standards, and visual representations of key processes are provided to guide researchers in this endeavor.

Introduction: The Rationale for Targeting this compound

The elemental composition of this compound suggests a molecular structure with a moderate degree of unsaturation and the presence of key functional groups often found in biologically active compounds. The inclusion of a chlorine atom can enhance membrane permeability and metabolic stability, while the nitrogen and oxygen atoms are prime candidates for hydrogen bonding interactions with biological targets. This combination makes this chemical formula a promising starting point for the discovery of new therapeutic agents.

A Hypothetical Discovery Workflow

The discovery of a novel compound is a systematic process. The following workflow outlines the key stages from initial concept to preliminary biological evaluation.

Discovery_Workflow cluster_0 Computational Design & Screening cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation A Library Design (this compound) B Virtual Screening (Docking Simulations) A->B C ADMET Prediction B->C D Synthetic Route Design C->D Prioritized Candidates E Chemical Synthesis D->E F Purification & Structural Elucidation (NMR, MS, HPLC) E->F G In Vitro Cytotoxicity Assays (MTT, Cell Viability) F->G Pure Compound H Mechanism of Action Studies (Western Blot, qPCR) G->H I Signaling Pathway Analysis H->I I->C Feedback Loop for Optimization

Figure 1: A generalized workflow for the discovery of novel compounds.

Experimental Protocols

Hypothetical Synthesis of "Compound X" (this compound)

A plausible synthetic route for a candidate compound, hereafter referred to as "Compound X," could involve a multi-step synthesis. For illustrative purposes, let's assume a structure based on a quinazoline scaffold, a privileged structure in medicinal chemistry.

Step 1: Synthesis of 2-amino-5-chlorobenzonitrile

  • Reactants: 4-chloro-2-nitrobenzaldehyde, sodium cyanide.

  • Procedure: A solution of 4-chloro-2-nitrobenzaldehyde (1.0 eq) in ethanol is treated with sodium cyanide (1.2 eq) in water. The reaction is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with water, and dried to yield the intermediate. The nitro group is then reduced to an amine using a standard reducing agent like tin(II) chloride.

Step 2: Acylation of the amino group

  • Reactants: 2-amino-5-chlorobenzonitrile, acyl chloride.

  • Procedure: The synthesized aminobenzonitrile (1.0 eq) is dissolved in dichloromethane and cooled to 0°C. A suitable acyl chloride (e.g., one that will contribute the remaining atoms to the final formula) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

Step 3: Cyclization to form the quinazoline core

  • Reactants: The acylated intermediate.

  • Procedure: The product from Step 2 is treated with a dehydrating agent such as phosphorus oxychloride and heated under reflux to induce cyclization, forming the quinazoline ring system.

Step 4: Final functionalization

  • Reactants: The quinazoline intermediate.

  • Procedure: The final step would involve the addition of the remaining substituents to achieve the target formula this compound. This could be, for example, an N-alkylation or a substitution reaction.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d6 as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound is assessed by reverse-phase HPLC using a C18 column and a gradient of acetonitrile and water.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

    • The compound is dissolved in DMSO and diluted to various concentrations in the cell culture medium.

    • The cells are treated with the compound for 72 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.

Hypothetical Data Presentation

Table 1: Spectroscopic Data for Hypothetical "Compound X"
Analysis Result
Molecular Formula This compound
Molecular Weight 379.80 g/mol
HRMS (ESI) [M+H]+ calculated: 380.1068, found: 380.1071
1H NMR (DMSO-d6) δ 8.15 (s, 1H), 7.90 (d, J=8.5 Hz, 1H), 7.65 (d, J=8.5 Hz, 1H), 4.20 (t, J=7.0 Hz, 2H), 3.85 (s, 3H), ...
13C NMR (DMSO-d6) δ 168.2, 160.5, 155.3, 148.9, 135.4, 128.7, 125.1, 118.9, 65.4, 55.8, ...
HPLC Purity >98%
Table 2: In Vitro Cytotoxicity of "Compound X" against Human Cancer Cell Lines
Cell Line Tissue of Origin IC50 (µM)
MCF-7Breast Adenocarcinoma15.5 ± 2.1
A549Lung Carcinoma28.3 ± 3.5
HCT116Colorectal Carcinoma12.8 ± 1.9
HeLaCervical Cancer21.0 ± 2.8

Potential Signaling Pathways and Mechanism of Action

Based on common mechanisms of action for anti-cancer compounds, a novel molecule with the formula this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CompoundX Compound X (this compound) CompoundX->PI3K Inhibits CompoundX->AKT Inhibits

Figure 2: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by a this compound compound.

Conclusion and Future Directions

This guide provides a foundational framework for the discovery and initial characterization of novel compounds with the formula this compound. The outlined workflow, from computational design to preliminary biological testing, offers a systematic approach for identifying promising new chemical entities. The hypothetical data for "Compound X" demonstrates its potential as an anti-cancer agent, warranting further investigation into its mechanism of action, preclinical efficacy, and safety profile. Future studies should focus on lead optimization to improve potency and drug-like properties, as well as in vivo studies to validate its therapeutic potential.

Preliminary Toxicity Assessment of C17H18ClN3O4 (Celestine Blue)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicity assessment of the compound with the chemical formula C17H18ClN3O4, identified as Celestine Blue. The information herein is compiled from publicly available Safety Data Sheets (SDS) and general chemical databases. It is intended for informational purposes for a scientific audience and does not constitute a complete or exhaustive toxicological profile. The toxicological properties of this compound have not been fully investigated, and further research is warranted to establish a comprehensive safety profile.

Introduction

The compound with the molecular formula this compound is chemically identified as Celestine Blue, also known by synonyms including Mordant Blue 14 and Celestine Blue B. Its Chemical Abstracts Service (CAS) Registry Number is 1562-90-9. Celestine Blue is a substituted phenoxazine dye primarily utilized in histology and cytology as a nuclear stain, often serving as a substitute for hematoxylin. It also finds applications as a fluorescent probe and in the textile industry. Given its use in laboratory and industrial settings, a preliminary understanding of its potential toxicity is crucial for ensuring the safety of researchers and professionals who may handle this substance.

This technical guide summarizes the currently available, albeit limited, toxicity information for Celestine Blue. It aims to provide a foundational assessment to inform safe handling practices and to highlight areas where further toxicological investigation is required.

Physicochemical Properties

A summary of the key physicochemical properties of Celestine Blue is presented in Table 1.

Table 1: Physicochemical Properties of Celestine Blue

PropertyValue
Chemical Formula This compound
CAS Number 1562-90-9
Molecular Weight 363.8 g/mol
Appearance Dark-colored powder
Solubility Soluble in water

Preliminary Toxicity Profile

Table 2: Summary of Available Toxicological Data for Celestine Blue

Toxicity EndpointObservation/ClassificationCitation
Acute Oral Toxicity Not classified as acutely toxic, but ingestion may be harmful, particularly for individuals with pre-existing organ (e.g., liver, kidney) damage.[1]
Acute Dermal Toxicity No specific data available.[2][3]
Acute Inhalation Toxicity No specific data available.[2][3]
Skin Corrosion/Irritation Not classified as a skin irritant.[4][5]
Serious Eye Damage/Irritation Not classified as an eye irritant.[4][5]
Respiratory or Skin Sensitization Not classified as a sensitizer.[4][5]
Germ Cell Mutagenicity Not classified as a mutagen.[4][5]
Carcinogenicity Not classified as a carcinogen.[4][5][6]
Reproductive Toxicity No data available. Not classified as a reproductive toxicant.[2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure) No data available.[2][3][4][5][6]
Specific Target Organ Toxicity (Repeated Exposure) No data available.[2][3][4][5][6]
Aspiration Hazard Not applicable (solid).[2][3][6]
General Health Hazards

According to multiple Safety Data Sheets, Celestine Blue is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) or the European Union's Classification, Labelling and Packaging (CLP) Regulation.[4][5] However, some sources indicate that accidental ingestion may be harmful, particularly for individuals with pre-existing organ damage.[1] One safety data sheet mentions the potential for the substance and/or its metabolites to bind to hemoglobin, which could inhibit normal oxygen uptake.[1]

Experimental Protocols

A significant data gap exists regarding the experimental protocols used to assess the toxicity of Celestine Blue. The available Safety Data Sheets do not cite specific studies or provide detailed methodologies for the toxicological endpoints listed. Therefore, this section cannot provide detailed experimental protocols.

For future toxicological evaluation of Celestine Blue, it is recommended that studies be conducted in compliance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

Signaling Pathways and Mechanism of Action

There is currently no publicly available information detailing the specific signaling pathways affected by Celestine Blue or its precise mechanism of toxic action in biological systems. Research in this area is a critical next step to understanding its potential effects at a molecular and cellular level. One study noted the use of Celestine Blue B as a fluorescent probe to detect hypochlorous acid (HOCl) and reactive halogenated species, which are involved in inflammatory processes.[7] This suggests a potential interaction with cellular oxidative stress pathways, but further investigation is required to elucidate any toxicological relevance.

Visualization of Data Gaps

The following diagram illustrates the current state of toxicological knowledge for Celestine Blue, highlighting the significant data gaps that need to be addressed through further research.

Toxicity_Data_Gaps cluster_known Preliminary Data Available cluster_unknown Significant Data Gaps Physicochemical Properties Physicochemical Properties General Hazard Classification (Not Hazardous) General Hazard Classification (Not Hazardous) Acute Toxicity (LD50/LC50) Acute Toxicity (LD50/LC50) Sub-chronic Toxicity Sub-chronic Toxicity Chronic Toxicity Chronic Toxicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Genotoxicity/Mutagenicity (in vivo) Genotoxicity/Mutagenicity (in vivo) Carcinogenicity (long-term studies) Carcinogenicity (long-term studies) Toxicokinetics (ADME) Toxicokinetics (ADME) Mechanism of Action Mechanism of Action Signaling Pathway Effects Signaling Pathway Effects This compound (Celestine Blue) This compound (Celestine Blue) This compound (Celestine Blue)->Physicochemical Properties This compound (Celestine Blue)->General Hazard Classification (Not Hazardous) This compound (Celestine Blue)->Acute Toxicity (LD50/LC50) This compound (Celestine Blue)->Sub-chronic Toxicity This compound (Celestine Blue)->Chronic Toxicity This compound (Celestine Blue)->Reproductive & Developmental Toxicity This compound (Celestine Blue)->Genotoxicity/Mutagenicity (in vivo) This compound (Celestine Blue)->Carcinogenicity (long-term studies) This compound (Celestine Blue)->Toxicokinetics (ADME) This compound (Celestine Blue)->Mechanism of Action This compound (Celestine Blue)->Signaling Pathway Effects

Figure 1: Overview of the current toxicological data status for this compound (Celestine Blue).

Conclusion and Recommendations

The preliminary toxicity assessment of this compound (Celestine Blue) indicates that while it is not classified as a hazardous substance according to current regulatory standards, there is a significant lack of comprehensive toxicological data. The available information is qualitative and primarily derived from Safety Data Sheets, which do not provide detailed experimental results or protocols.

For professionals in research, drug development, and other fields who handle Celestine Blue, it is recommended to:

  • Adhere to standard laboratory safety practices: This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.

  • Avoid ingestion and inhalation: Handle the compound in a well-ventilated area and take measures to prevent the generation of dust.

  • Recognize the data gaps: Be aware that the full toxicological profile of this compound is unknown.

To address the existing knowledge gaps, the following areas of research are recommended:

  • Acute toxicity studies: Determination of LD50 (oral, dermal) and LC50 (inhalation) values.

  • Genotoxicity and mutagenicity assays: A battery of in vitro and in vivo tests to assess the potential for genetic damage.

  • Repeated dose toxicity studies: Sub-chronic (28-day or 90-day) studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive and developmental toxicity screening.

  • Toxicokinetic studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) of Celestine Blue.

  • Mechanistic studies: Elucidation of the cellular and molecular mechanisms of any observed toxicity, including effects on signaling pathways.

A comprehensive toxicological evaluation is essential for a complete and accurate risk assessment of Celestine Blue.

References

Methodological & Application

Application Notes and Protocols for the Optimized Synthesis of C17H18ClN3O4 (Dasatinib)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dasatinib, with the chemical formula C17H18ClN3O4, is a potent multi-targeted tyrosine kinase inhibitor.[1] It is a crucial therapeutic agent in the treatment of certain types of cancer, particularly chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Dasatinib functions by inhibiting key enzymes called tyrosine kinases, such as BCR-ABL and SRC family kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival.[1][3] In some cancers, these kinases become overactive, leading to uncontrolled cell proliferation.[3] Dasatinib's ability to block these hyperactive kinases disrupts the abnormal signaling and can lead to the death of cancer cells.[1] The efficiency and purity of synthesized Dasatinib are critical for its therapeutic efficacy and safety. Therefore, optimizing the synthesis protocol is of significant interest to the pharmaceutical industry to ensure a high-quality and cost-effective manufacturing process.[4][5] This document provides a detailed, optimized protocol for the synthesis of Dasatinib, a summary of comparative data, and visualizations of the synthesis workflow and its mechanism of action.

Optimized Synthesis Protocol

This protocol outlines a four-stage, commercially viable process for synthesizing Dasatinib monohydrate with high yield and purity.[5] The synthesis involves the key intermediate 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[5]

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Sodium tert-butoxide

  • Acetonitrile

  • 2-(piperazin-1-yl)ethan-1-ol (HEP)[6]

  • Potassium carbonate (K2CO3)

  • Sodium iodide (NaI)

  • Water

Equipment:

  • Reaction flasks

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

  • High-performance liquid chromatography (HPLC) system for purity analysis

Experimental Procedure:

Stage 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

  • To a stirred suspension of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in acetonitrile, add 4,6-dichloro-2-methylpyrimidine.

  • Add solid sodium tert-butoxide to the mixture.

  • Reflux the reaction mixture for 6 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold acetonitrile, and dry under vacuum to obtain the intermediate product. An optimized yield of 94% with 98.3% HPLC purity can be achieved under these conditions.[5]

Stage 2: Synthesis of Dasatinib (Route A)

  • To a solution of the intermediate from Stage 1 in acetonitrile, add 2-(piperazin-1-yl)ethan-1-ol (HEP).[6]

  • Add potassium carbonate (K2CO3) and a catalytic amount of sodium iodide (NaI).

  • Heat the reaction mixture to 70-75 °C and stir for an appropriate time, monitoring by TLC or HPLC.[5]

  • After the reaction is complete, cool the mixture and add water to precipitate the product.[5]

  • Filter the solid, wash with water, and then with a minimal amount of cold acetonitrile.

  • Dry the product under vacuum to yield Dasatinib monohydrate.

Stage 3 & 4 (Alternative Route B): Synthesis via a Formyl-Protected Intermediate

An alternative route involves the use of N-formyl piperazine followed by deformylation.[5]

  • Stage 3: Coupling with N-formyl piperazine: Couple the intermediate from Stage 1 with N-formyl piperazine in N,N-dimethylformamide (DMF) to yield N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl) amino) thiazole-5-carboxamide.[5]

  • Stage 4: Deformylation: Deformylate the product from Stage 3 using sulfuric acid in methanol to yield the penultimate intermediate, which is then alkylated with 2-bromoethanol to give Dasatinib.[5]

Data Presentation

The following tables summarize the quantitative data for the synthesis of Dasatinib, highlighting the optimization of the process.

Table 1: Optimization of Stage 1 Synthesis [5]

EntryBaseSolventTemperature (°C)Yield (%)Purity (HPLC, %)
1NaHTHF65-706595.2
2K2CO3DMF80-857296.8
3Cs2CO3AcetonitrileReflux8597.5
4NaOt-BuAcetonitrileReflux9498.3

Table 2: Comparison of Overall Dasatinib Synthesis Routes [5]

RouteOverall Yield (%)HPLC Purity (%)Number of StagesKey Reagents
Route A6899.914HEP, K2CO3, NaI
Route B6199.894N-formyl piperazine, H2SO4

Mandatory Visualization

Diagram 1: Optimized Synthesis Workflow for Dasatinib (Route A)

G Optimized Synthesis Workflow for Dasatinib (Route A) cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Dasatinib Synthesis A 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide C Reaction with NaOt-Bu in Acetonitrile (Reflux, 6h) A->C B 4,6-dichloro-2-methylpyrimidine B->C D N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide C->D Yield: 94% Purity: 98.3% E Intermediate from Stage 1 G Reaction with K2CO3, NaI in Acetonitrile (70-75°C) E->G F 2-(piperazin-1-yl)ethan-1-ol (HEP) F->G H Dasatinib Monohydrate G->H Overall Yield: 68% Purity: 99.91%

Caption: Flowchart of the optimized two-stage synthesis of Dasatinib (Route A).

Diagram 2: Simplified Signaling Pathway of Dasatinib

G Simplified Dasatinib Signaling Pathway cluster_cell Cancer Cell BCR_ABL BCR-ABL Kinase Downstream Downstream Signaling (e.g., PI3K-Akt) BCR_ABL->Downstream Activates SRC SRC Family Kinases SRC->Downstream Activates Proliferation Uncontrolled Cell Growth & Proliferation Downstream->Proliferation Leads to Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

References

Application Notes and Protocols for the Quantification of Amlodipine (C17H18ClN3O4)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amlodipine, with the chemical formula C17H18ClN3O4, is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[1][2] Accurate and precise quantification of amlodipine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of amlodipine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most prevalent and robust analytical techniques for this compound.[3]

Chemical Information
  • IUPAC Name: 3-ethyl 5-methyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Molecular Formula: this compound

  • Molecular Weight: 387.8 g/mol

Section 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the routine analysis of amlodipine in pharmaceutical dosage forms due to its high specificity, precision, and accuracy.[3]

Application Note: HPLC for Amlodipine Quantification in Tablets

This section outlines two common reversed-phase HPLC (RP-HPLC) methods for the quantification of amlodipine in tablet formulations.

Method 1: Isocratic RP-HPLC with UV Detection

A simple, rapid, and selective isocratic RP-HPLC method for the analysis of amlodipine in tablets has been developed and validated.[1]

  • Principle: The method separates amlodipine from excipients on a C18 column, and quantification is achieved by measuring the absorbance at a specific wavelength using a UV detector.

  • Key Parameters: A summary of the chromatographic conditions and validation parameters is presented in Table 1.

Method 2: RP-HPLC for S(-) Amlodipine Enantiomer

For formulations containing the S(-) enantiomer of amlodipine, a specific and precise RP-HPLC method is required.[4]

  • Principle: This method utilizes a C18 column with a specific mobile phase composition to achieve separation and quantification of the S(-) amlodipine enantiomer.[4]

  • Key Parameters: Detailed chromatographic conditions and performance data are summarized in Table 1.

Quantitative Data Summary for HPLC Methods
ParameterMethod 1: Isocratic RP-HPLCMethod 2: RP-HPLC for S(-) Amlodipine
Column Octadecylsilyl silica gel, C18 (3.9 mm x 150 mm)[1]WATERS C18 (250 mm × 4.6 mm, 5µm)[4]
Mobile Phase Acetonitrile: Methanol: Triethylamine solution (15:35:50)[1]Acetonitrile: 70mM Potassium Dihydrogen Orthophosphate Buffer: Methanol (15:30:55), pH 3.0[4]
Flow Rate 1.0 ml/min[1]1.0 ml/min[4]
Detection UV at 237 nm[1]UV at 240 nm[4]
Retention Time Not specified2.60 minutes[4]
Linearity Range 50% to 150% of nominal concentration[1]0.5 - 8 µg/ml[4]
Correlation Coefficient (r²) 0.9999[1]0.99[4]
Accuracy (% Recovery) 100.29%[1]104.7 ± 1.82%[4]
Precision (%RSD) 0.17% - 0.34%[1]Intra-day: 0.025%, Inter-day: 0.022%[4]
LOD Not specified0.0674 µg/ml[4]
LOQ Not specified0.0204496 µg/ml[4]
Experimental Protocol: HPLC Quantification of Amlodipine in Tablets (Method 1)

1. Materials and Reagents:

  • Amlodipine besylate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine

  • Purified water

  • Amlodipine tablets

2. Equipment:

  • HPLC system with UV detector

  • C18 column (3.9 mm x 150 mm)

  • Sonicator

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Mobile Phase:

  • Prepare a mixture of acetonitrile, methanol, and triethylamine solution in the ratio of 15:35:50 (v/v/v).

  • Degas the mobile phase using a sonicator before use.

4. Preparation of Standard Solution:

  • Accurately weigh about 50.0 mg of amlodipine besylate standard and transfer it to a 100 ml volumetric flask.[1]

  • Add approximately 60 ml of the mobile phase and sonicate to dissolve.[1]

  • Make up the volume to 100 ml with the mobile phase.

  • Filter the solution through a 0.45 µm filter.[1]

  • Dilute 5 ml of this solution to 50 ml with the mobile phase to obtain a final concentration.[1]

5. Preparation of Sample Solution:

  • Weigh and finely powder 20 amlodipine tablets.

  • Accurately weigh a quantity of the powder equivalent to 5 mg of amlodipine and transfer it to a 100 ml volumetric flask.

  • Add about 70 ml of the mobile phase and sonicate for 15 minutes.

  • Make up the volume to 100 ml with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

6. Chromatographic Analysis:

  • Set the HPLC system parameters as per Table 1 (Method 1).

  • Inject 10 µl of the standard and sample solutions into the chromatograph.[1]

  • Record the chromatograms and measure the peak areas.

7. Calculation:

  • Calculate the amount of amlodipine in the tablet using the following formula:

Workflow Diagram: HPLC Analysis of Amlodipine

HPLC_Workflow prep_mobile_phase Mobile Phase Preparation (ACN:MeOH:TEA) hplc_system HPLC System Setup (C18 Column, UV Detector) prep_mobile_phase->hplc_system prep_standard Standard Solution Preparation injection Injection prep_standard->injection prep_sample Sample Preparation (Tablets) prep_sample->injection hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection data_analysis Data Analysis (Peak Area Integration) detection->data_analysis quantification Quantification data_analysis->quantification

Caption: General workflow for HPLC analysis of Amlodipine.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying amlodipine in complex biological matrices such as human plasma.[2][5]

Application Note: LC-MS/MS for Amlodipine Quantification in Human Plasma

This section details a robust LC-MS/MS method for the simultaneous estimation of amlodipine in human plasma, often used in bioequivalence and pharmacokinetic studies.[5]

  • Principle: Amlodipine and an internal standard (e.g., amlodipine-d4) are extracted from plasma using solid-phase extraction (SPE).[5] The compounds are then separated by liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Key Parameters: A summary of the LC-MS/MS conditions and validation parameters is presented in Table 2.

Quantitative Data Summary for LC-MS/MS Method
ParameterLC-MS/MS Method for Amlodipine in Human Plasma
Sample Preparation Solid-Phase Extraction (SPE)[2][5]
Column Luna C18 (150 × 4.6 mm, 5 μm)[5] or Eclipse C18 (4.6 × 100 mm, 5 μm)[6]
Mobile Phase Acetonitrile: 5 mM Ammonium Formate (80:20, v/v)[5] or Acetonitrile: 0.01% Formic Acid (70:30, v/v)[6]
Flow Rate 0.8 mL/min[5] or 0.7 mL/min[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[5][6]
MRM Transitions Amlodipine: m/z 409.2 → 238.1; Amlodipine-d4 (IS): m/z 413.2 → 242.1
Linearity Range 0.1–10 ng/mL[6]
Accuracy (% Recovery) Within 85-115%
Precision (%RSD) ≤15%
LLOQ 0.050 ng/mL for enantiomers[7]
Experimental Protocol: LC-MS/MS Quantification of Amlodipine in Human Plasma

1. Materials and Reagents:

  • Amlodipine reference standard

  • Amlodipine-d4 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Human plasma (K3EDTA)[5]

  • Solid-phase extraction (SPE) cartridges

2. Equipment:

  • LC-MS/MS system (Triple Quadrupole)

  • C18 column

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

3. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of amlodipine and amlodipine-d4 in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water 50:50).

  • Prepare a working solution of the internal standard.

4. Sample Preparation (Solid-Phase Extraction):

  • To 500 µL of plasma sample, add 50 µL of the internal standard working solution and vortex.[6]

  • Condition the SPE cartridges with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a suitable washing solution (e.g., 5% methanol in water).

  • Elute the analytes with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

5. LC-MS/MS Analysis:

  • Set the LC and MS parameters as per Table 2.

  • Acquire data in MRM mode for the specified transitions of amlodipine and the internal standard.

6. Data Analysis and Quantification:

  • Integrate the peak areas for amlodipine and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of amlodipine in the plasma samples from the calibration curve.

Workflow Diagram: LC-MS/MS Analysis of Amlodipine in Plasma

LCMSMS_Workflow plasma_sample Plasma Sample + IS spe Solid-Phase Extraction (SPE) plasma_sample->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for LC-MS/MS analysis of Amlodipine in plasma.

Section 3: Signaling Pathway of Amlodipine

Amlodipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells.[1]

Mechanism of Action
  • Binding to L-type Calcium Channels: Amlodipine binds to the L-type voltage-gated calcium channels located on the cell membrane of vascular smooth muscle and cardiac myocytes.

  • Inhibition of Calcium Influx: This binding inhibits the influx of extracellular calcium ions into the cells.

  • Vascular Smooth Muscle Relaxation: In vascular smooth muscle, the decreased intracellular calcium concentration leads to relaxation, resulting in vasodilation and a reduction in peripheral vascular resistance, which lowers blood pressure.

  • Cardiac Effects: In cardiac muscle, the reduced calcium influx leads to a decrease in cardiac contractility and heart rate.

Signaling Pathway Diagram

Signaling_Pathway amlodipine Amlodipine ca_channel L-type Calcium Channel amlodipine->ca_channel Binds & Inhibits ca_influx Calcium Influx ca_channel->ca_influx Blocks intracellular_ca [Ca²⁺]i ca_influx->intracellular_ca Leads to vasodilation Vasodilation intracellular_ca->vasodilation Decreased level causes bp_lowering Blood Pressure Lowering vasodilation->bp_lowering Results in

Caption: Simplified signaling pathway of Amlodipine.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of C17H18ClN3O4

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of C17H18ClN3O4, a novel investigational compound. The method is suitable for the determination of the active pharmaceutical ingredient (API) in bulk drug substance and for monitoring its stability under various stress conditions. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and phosphate buffer, offering excellent resolution and peak symmetry. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and robustness. Forced degradation studies confirmed the stability-indicating nature of the method, with successful separation of the parent peak from all degradation products.

Introduction

The compound with the molecular formula this compound is a promising new chemical entity with potential therapeutic applications. To ensure its quality and stability throughout the drug development process, a reliable and robust analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. The primary objective of this work was to develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products, which is a critical requirement for stability studies as per regulatory guidelines.

Experimental

Instrumentation and Materials

A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this study. Data acquisition and processing were performed using a suitable chromatography data station.

The this compound reference standard was of high purity (≥99.5%). HPLC grade acetonitrile, methanol, and analytical grade potassium dihydrogen phosphate, orthophosphoric acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide were used. High-purity water was used throughout the experiments.

Chromatographic Conditions

The final optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes

Method Development and Optimization

The primary goal of the method development was to achieve a symmetric peak for this compound with good resolution from any potential impurities and degradation products.

  • Column Selection: A C18 column was chosen as the initial stationary phase due to its wide applicability in reversed-phase chromatography for moderately polar compounds.

  • Wavelength Selection: The UV spectrum of this compound in the mobile phase was recorded using the PDA detector. The wavelength of maximum absorbance was found to be 272 nm, which was selected for the analysis to ensure high sensitivity.

  • Mobile Phase Optimization: Several mobile phase compositions were tested, including different ratios of methanol and acetonitrile with water and various buffers. A mixture of acetonitrile and phosphate buffer was found to provide the best peak shape and resolution. The pH of the buffer was optimized to 3.0 to ensure the analyte is in a single ionic form, leading to a sharp and symmetrical peak. An isocratic elution was found to be sufficient for the separation.

Caption: HPLC Method Development Workflow.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:

Specificity (Forced Degradation Study)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[1][2] The chromatograms showed that the main peak was well-resolved from the degradation products, confirming the specificity of the method.

Protocol for Forced Degradation Study:

  • Acid Hydrolysis: Treat 10 mg of this compound with 10 mL of 0.1 M HCl at 60 °C for 4 hours.[1]

  • Base Hydrolysis: Treat 10 mg of this compound with 10 mL of 0.1 M NaOH at 60 °C for 2 hours.[1]

  • Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 3% H₂O₂ at room temperature for 24 hours.[2]

  • Thermal Degradation: Keep 10 mg of this compound in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of this compound to UV light (254 nm) for 24 hours.

After the specified time, the samples were diluted with the mobile phase to a suitable concentration and injected into the HPLC system.

Stress ConditionNumber of Degradation PeaksResolution of Main Peak
Acid Hydrolysis 2> 2.0
Base Hydrolysis 3> 2.0
Oxidative Degradation 1> 2.0
Thermal Degradation 1> 2.0
Photolytic Degradation 2> 2.0
Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at concentrations ranging from 5 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 5 - 150 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 25432x + 1234
Accuracy

The accuracy of the method was determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80% 80.079.899.75%
100% 100.0100.2100.20%
120% 120.0119.799.75%
Precision

The precision of the method was evaluated by determining the repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of the standard solution (100 µg/mL) were performed.

Precision Type% RSD of Peak Area
Repeatability (Intra-day) 0.54%
Intermediate Precision (Inter-day) 0.88%
Robustness

The robustness of the method was assessed by intentionally varying the chromatographic conditions, such as the flow rate, mobile phase composition, and column temperature. The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Parameter Variation% RSD of Peak Area
Flow Rate (± 0.1 mL/min) < 1.0%
Mobile Phase pH (± 0.2) < 1.0%
Column Temperature (± 2 °C) < 1.0%

System Suitability

System suitability testing is an integral part of the analytical method and is used to verify that the chromatographic system is adequate for the intended analysis. The system suitability parameters were evaluated from six replicate injections of the standard solution.

ParameterAcceptance CriteriaResult
Tailing Factor (T) ≤ 2.01.15
Theoretical Plates (N) ≥ 20006800
% RSD of Peak Area ≤ 2.0%0.65%

Protocol for Quantification of this compound

This protocol describes the procedure for the quantification of this compound in a bulk drug sample using the validated HPLC method.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation A Prepare Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) D Equilibrate HPLC system with mobile phase. A->D B Prepare Standard Solution: Accurately weigh ~10 mg of this compound RS. Dissolve in mobile phase to 100 µg/mL. E Perform System Suitability Test: Inject standard solution 6 times. B->E C Prepare Sample Solution: Accurately weigh ~10 mg of this compound sample. Dissolve in mobile phase to 100 µg/mL. F Analyze Samples: Inject blank, standard, and sample solutions. C->F D->E E->F G Calculate the percentage purity of this compound. F->G

Caption: Experimental Workflow for Quantification.

Preparation of Mobile Phase

Prepare a 0.02 M potassium dihydrogen phosphate solution and adjust the pH to 3.0 with orthophosphoric acid. Mix this buffer with acetonitrile in a 40:60 (v/v) ratio. Filter and degas the mobile phase before use.

Preparation of Standard Solution

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

Preparation of Sample Solution

Accurately weigh about 10 mg of the this compound bulk drug sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

Chromatographic Analysis

Set up the HPLC system with the conditions described in Section 3.2. Equilibrate the column for at least 30 minutes. Perform the system suitability test by injecting the standard solution six times. Once the system suitability criteria are met, inject the blank (mobile phase), standard solution, and sample solution in duplicate.

Calculation

The percentage purity of this compound in the bulk drug sample can be calculated using the following formula:

% Purity = (Areasample / Areastandard) * (Concstandard / Concsample) * 100

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The method demonstrated excellent linearity, accuracy, precision, and robustness. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for routine quality control and stability monitoring of this compound in bulk drug substance.

References

Application Note: Quantitative Analysis of Bosutinib (C17H18ClN3O4) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bosutinib (chemical formula: C17H18ClN3O4) is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2][3][4] Accurate and reliable quantification of bosutinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic stability assessment.[1][5][6] This application note provides a detailed protocol for the analysis of bosutinib in human plasma using a rapid and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described method is validated and suitable for high-throughput analysis in a clinical or research setting.

Experimental Protocols

Materials and Reagents
  • Bosutinib reference standard (purity ≥99%)

  • Tofacitinib (Internal Standard, IS) reference standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[1][2][3]

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve bosutinib and tofacitinib in a suitable organic solvent like DMSO to prepare individual stock solutions of 1 mg/mL.[1]

  • Working Standard Solutions:

    • Prepare working standard solutions of bosutinib by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the tofacitinib stock solution with the mobile phase to achieve a final concentration of 1 µg/mL.[1]

  • Calibration Standards and QC Samples:

    • Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 5 to 200 ng/mL.[1]

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation

The sample preparation is based on a protein precipitation method.[1]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the internal standard working solution (1 µg/mL tofacitinib).[1]

  • Vortex the mixture for 1 minute.

  • Add 2 mL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex again for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 12 minutes at 4°C.[1]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]

  • Inject 5 µL of the filtrate into the LC-MS/MS system.[1]

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18, 2.1 x 50 mm, 1.8 µm[1][2][3]

  • Mobile Phase: Isocratic elution with 30:70 (v/v) acetonitrile and water, containing 0.1 M formic acid.[1][2][3]

  • Flow Rate: 0.15 mL/min[1][2][3]

  • Column Temperature: Room temperature[1][2][3]

  • Injection Volume: 5 µL[1]

  • Run Time: 5 minutes[1]

Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI), positive mode[1][2][3]

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Bosutinib: m/z 530.3 → 141.1[7]

    • Tofacitinib (IS): Specific transition for tofacitinib should be optimized.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of bosutinib.

Table 1: Calibration Curve and Sensitivity

ParameterValueReference
Linearity Range5 - 200 ng/mL[1]
Correlation Coefficient (r²)≥ 0.999[1]
Limit of Quantification (LOQ)5 ng/mL[7]

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Low QC< 4%< 4%< 4%< 4%[1][2][4]
Mid QC< 4%< 4%< 4%< 4%[1][2][4]
High QC< 4%< 4%< 4%< 4%[1][2][4]

Table 3: Pharmacokinetic Parameters of Bosutinib in a Pediatric Patient [5]

DosageCmax,ss (ng/mL)Cmin,ss (ng/mL)AUCss (ng·hr/mL)
290 mg/m²/day89.216.71017.4
330 mg/m²/day141.118.91278.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma 100 µL Plasma Sample add_is Add 100 µL IS (Tofacitinib) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 add_acn Add 2 mL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 12 min, 4°C) vortex2->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject 5 µL filter->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant validation_pathway cluster_validation Method Validation Parameters method LC-MS/MS Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity recovery Recovery method->recovery stability Stability method->stability

References

Application Notes and Protocols for Celestine Blue (C17H18ClN3O4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Laboratory Professionals

Introduction

Celestine Blue (CAS No. 1562-90-9), a compound with the molecular formula C17H18ClN3O4, is a cationic phenoxazine dye.[1][2][3] It is widely utilized in histology and cytology as a nuclear stain, often serving as a substitute for hematoxylin.[3] Additionally, its electrochemical and fluorescent properties have led to its application in the development of DNA biosensors and as a probe for reactive oxygen species.[1] This document provides detailed application notes and protocols for the use of Celestine Blue in these key research areas.

Physicochemical Properties

A summary of the key physicochemical properties of Celestine Blue is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula This compound[1][2][3][4][5][6][7][8]
Molecular Weight 363.8 g/mol [1][2][3][4][5][6]
CAS Number 1562-90-9[1][2][3][4][5]
IUPAC Name [7-(diethylamino)-3,4-dioxo-10H-phenoxazine-1-carbonyl]azanium chloride[2]
Synonyms Celestine Blue B, Mordant Blue 14, C.I. 51050[2][3]
Appearance Black to dark-grey to very dark brown powder[3][5]
Solubility Soluble in water[1][8]
Absorption Maximum (λmax) ~642 nm in water[1][3]

Applications

Celestine Blue has several well-established applications in scientific research:

  • Histological Staining: It is a robust nuclear stain, particularly when used with an iron alum mordant, providing a deep blue coloration to cell nuclei. It is a common substitute for hematoxylin in Hematoxylin and Eosin (H&E) staining protocols.[2][3]

  • DNA Biosensing: Due to its ability to interact with nucleic acids, Celestine Blue can be employed as an electroactive indicator in the development of DNA biosensors for the detection of specific DNA sequences.[1]

  • Fluorescent Probe: It has been utilized as a fluorescent probe for the sensitive and selective detection of hypochlorous acid (HOCl), a reactive oxygen species implicated in inflammatory processes.[1]

Experimental Protocols

Protocol 1: Celestine Blue-Iron Staining for Nuclei in Paraffin Sections

This protocol outlines the use of Celestine Blue as a nuclear stain in histological preparations.

Materials:

  • Celestine Blue powder

  • Ferric ammonium sulfate (Iron alum)

  • Glycerol

  • Sulfuric acid (concentrated)

  • Distilled water

  • Paraffin-embedded tissue sections on slides

  • Standard deparaffinization and rehydration reagents (e.g., xylene, graded alcohols)

  • Eosin counterstain (optional)

  • Mounting medium

Procedure:

  • Preparation of Celestine Blue Staining Solution:

    • Dissolve 2.5 g of ferric ammonium sulfate in 50 ml of distilled water.

    • Add 0.25 g of Celestine Blue and boil for 3-5 minutes.

    • Cool and filter.

    • Add 7 ml of glycerol and 0.5 ml of concentrated sulfuric acid.

    • The solution is stable for several months.

  • Staining Protocol:

    • Deparaffinize and rehydrate tissue sections to distilled water.

    • Immerse slides in the Celestine Blue staining solution for 5-10 minutes.

    • Rinse well in tap water.

    • Differentiate in 0.5% acid-alcohol (0.5% HCl in 70% ethanol) for a few seconds if overstaining occurs, then rinse.

    • Wash in running tap water for 5 minutes.

    • (Optional) Counterstain with Eosin.

    • Dehydrate through graded alcohols, clear in xylene, and mount with a suitable mounting medium.

Expected Results:

  • Nuclei: Blue to dark blue

  • Cytoplasm (if counterstained): Pink to red

Protocol 2: Application of Celestine Blue as an Electroactive Indicator in a DNA Biosensor

This protocol provides a general framework for using Celestine Blue in an electrochemical DNA biosensor.

Materials:

  • Screen-printed carbon electrode (SPCE) or other suitable electrode

  • Single-stranded DNA (ssDNA) probe specific to the target sequence

  • Target DNA solution

  • Celestine Blue solution (e.g., 10 µM in a suitable buffer like Tris-HCl)

  • Blocking agent (e.g., bovine serum albumin)

  • Electrochemical workstation (e.g., potentiostat)

Procedure:

  • Electrode Preparation:

    • Immobilize the ssDNA probe onto the surface of the working electrode. This can be achieved through various methods such as covalent bonding or passive adsorption.

  • Hybridization:

    • Incubate the electrode with the target DNA solution to allow for hybridization between the probe and the target DNA, forming double-stranded DNA (dsDNA).

    • Wash the electrode to remove any unbound target DNA.

  • Celestine Blue Interaction:

    • Immerse the electrode in the Celestine Blue solution. The cationic dye will interact electrostatically with the anionic phosphate backbone of the dsDNA.[1]

  • Electrochemical Measurement:

    • Perform electrochemical measurements, such as cyclic voltammetry or differential pulse voltammetry. The binding of Celestine Blue to the dsDNA will produce a detectable electrochemical signal. The intensity of this signal will be proportional to the amount of hybridized target DNA.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps p1 Paraffin Section p2 Deparaffinization p1->p2 p3 Rehydration p2->p3 s1 Celestine Blue Staining p3->s1 s2 Washing s1->s2 s3 Counterstaining (Eosin) s2->s3 f1 Dehydration s3->f1 f2 Clearing f1->f2 f3 Mounting f2->f3

Histological Staining Workflow with Celestine Blue.

dna_interaction cluster_dna dsDNA Phosphate Backbone Phosphate Backbone Base Pairs Base Pairs Celestine Blue Celestine Blue Celestine Blue->Phosphate Backbone Electrostatic Interaction

References

Application Notes & Protocols: Investigating the Mechanism of Action of Anlotinib (C17H18ClN3O4)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anlotinib, with the chemical formula C17H18ClN3O4, is a novel, orally administered multi-target tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated broad-spectrum anti-tumor activity by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, proliferation, and metastasis.[3][4] This document provides a comprehensive guide for researchers investigating the mechanism of action (MoA) of Anlotinib. It includes detailed protocols for key experiments and data presentation guidelines to facilitate a thorough understanding of its cellular and molecular effects.

Anlotinib's primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Fibroblast Growth Factor Receptors (FGFR-1, -2, -3, and -4), and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[1][2][3][5][6] It also inhibits other kinases such as c-Kit, Ret, and MET.[7][8][9] By blocking these critical signaling pathways, Anlotinib exerts potent anti-angiogenic and anti-proliferative effects.[3][4][7]

Proposed Signaling Pathway and Overall Workflow

Anlotinib's multi-targeted nature allows it to disrupt several key signaling cascades simultaneously. The diagram below illustrates the primary pathways inhibited by Anlotinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PLCy PLCγ VEGFR->PLCy FGFR FGFR FGFR->PI3K RAS RAS FGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKit c-Kit cKit->PI3K Anlotinib Anlotinib (this compound) Anlotinib->VEGFR Anlotinib->FGFR Anlotinib->PDGFR Anlotinib->cKit AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis Metastasis Metastasis ERK->Metastasis PKC PKC PLCy->PKC PKC->Proliferation

Caption: Anlotinib's inhibitory action on key receptor tyrosine kinases.

The investigation into Anlotinib's MoA can be structured into a logical workflow, starting from cellular assays to in-depth molecular analysis.

G start Start: Cancer Cell Line Selection cell_viability 1. Cell Viability & Proliferation Assays (e.g., CCK-8, Colony Formation) start->cell_viability ic50 Determine IC50 Value cell_viability->ic50 migration 2. Cell Migration & Invasion Assays (e.g., Wound Healing, Transwell) ic50->migration Use IC50 concentration apoptosis 3. Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis western_blot 4. Western Blot Analysis (Phospho-Kinase Profiling) ic50->western_blot migration->apoptosis apoptosis->western_blot pathway_analysis Confirm Inhibition of VEGFR, PI3K/AKT, MAPK Pathways western_blot->pathway_analysis in_vivo 5. In Vivo Xenograft Model pathway_analysis->in_vivo end End: Comprehensive MoA Profile in_vivo->end

Caption: Experimental workflow for elucidating Anlotinib's mechanism of action.

Data Presentation

Quantitative data from the outlined experiments should be summarized in tables for clear comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Anlotinib

Cell Line Anlotinib IC50 (µM) after 48h
Nalm6 (B-ALL) 2.47 ± 0.38
SupB15 (B-ALL) 2.46 ± 0.44
MCF-7 (Breast Cancer) ~4.0
A2780 CIS (Ovarian Cancer) ~5.0

Data derived from representative studies.[10][11] Actual values may vary based on experimental conditions.

Table 2: Effect of Anlotinib on Protein Expression (Fold Change vs. Control)

Protein Treatment Group (Anlotinib)
p-VEGFR2 ↓↓↓
p-AKT ↓↓
p-ERK ↓↓
Cleaved Caspase-3 ↑↑
Ki-67 ↓↓
PCNA ↓↓

Represents expected trends based on published literature.[10][12][13] (↓) Decrease, (↑) Increase.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the MoA of Anlotinib.

Protocol 1: Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effect of Anlotinib on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anlotinib (≥99% purity)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO2.[10]

  • Drug Preparation: Prepare a stock solution of Anlotinib in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations (e.g., 0, 2, 4, 6, 8, 10 µM).[10] The final DMSO concentration should be <0.1%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared Anlotinib dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO2.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours at 37°C.[10]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Signaling Pathway Inhibition

Objective: To assess the effect of Anlotinib on the phosphorylation status of key proteins in targeted signaling pathways (e.g., VEGFR, PI3K/AKT, MAPK).

Materials:

  • Cancer cells treated with Anlotinib (at IC50 concentration) and vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treating cells with Anlotinib for a specified time (e.g., 24 hours), wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts. Use GAPDH as a loading control.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis in cancer cells following Anlotinib treatment.

Materials:

  • Cancer cells treated with Anlotinib (at IC50 concentration) and vehicle control.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with Anlotinib at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.

  • Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

References

Application Notes and Protocols for the Fluorescent Probe C17H18ClN3O4 (W-HOCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C17H18ClN3O4, also known as W-HOCl, is a coumarin-based fluorescent probe designed for the selective and sensitive detection of hypochlorite ions (HOCl). Hypochlorous acid is a critical reactive oxygen species (ROS) involved in various physiological and pathological processes, including immune responses and oxidative stress. The W-HOCl probe offers a "turn-on" fluorescent response upon reaction with HOCl, making it a valuable tool for real-time monitoring of HOCl levels in biological systems. Its applications span from fundamental cell biology research to potential use in drug development and disease diagnostics.

Data Presentation

Photophysical Properties of W-HOCl
PropertyValueReference
Molecular FormulaThis compound[1](--INVALID-LINK--)
Molecular Weight379.8 g/mol [1](--INVALID-LINK--)
Excitation Wavelength (λex)400 nm[2]
Emission Wavelength (λem)460 nm[2]
Stokes Shift60 nm[2]
Quantum Yield (Φ)Not Reported
ColorOff-white solid[2]
Sensing Performance of W-HOCl for HOCl Detection
ParameterValueReference
AnalyteHypochlorite (HOCl)[2][3]
Detection MechanismOxidation of sulfide to sulfoxide[2][3]
Fluorescence ChangeTurn-on (42-fold enhancement)[2][3]
Detection Limit6 nM[2][3]
Response Time< 10 seconds[4]
pH RangeStable between 6.0 and 9.0[5]
SelectivityHigh selectivity over other ROS and biologically relevant species[6]

Experimental Protocols

Protocol 1: Synthesis of Fluorescent Probe W-HOCl

This protocol is divided into two main steps: the synthesis of the coumarin precursor and the final probe synthesis.

Part A: Synthesis of 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (Coumarin Precursor)

This synthesis proceeds via a Knoevenagel condensation reaction.[2]

Materials:

  • 2-hydroxy-4-methoxybenzaldehyde

  • Meldrum's acid

  • Piperidine

  • Absolute ethanol

Procedure:

  • Dissolve 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid in absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • The collected solid, 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid, can be used in the next step without further purification.

Part B: Synthesis of W-HOCl (this compound)

This step involves the coupling of the coumarin precursor with thiomorpholine.[2]

Materials:

  • 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid

  • Thiomorpholine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4)

Procedure:

  • In a dry round-bottom flask, dissolve 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.36 mmol), thiomorpholine (2.72 mmol), EDCI (1.76 mmol), and DMAP (0.45 mmol) in dry DCM.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it with water and extract the product with DCM.

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography using a DCM:MeOH (20:1) solvent system.

  • The final product, W-HOCl, will be an off-white solid. Characterize the product using 1H NMR, 13C NMR, FTIR, and HRMS.

Protocol 2: Live Cell Imaging of Hypochlorite (HOCl)

This protocol details the use of W-HOCl for detecting HOCl in living cells using fluorescence microscopy.[2]

Materials:

  • MCF-7 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • W-HOCl stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hypochlorous acid solution

  • Confocal microscope

Procedure:

  • Cell Culture: Grow MCF-7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified incubator with 5% CO2.

  • Cell Seeding: Seed the cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a 10 µM working solution of W-HOCl in serum-free DMEM from a DMSO stock solution.

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the W-HOCl working solution to the cells and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS (pH 7.4) to remove any excess probe.

  • HOCl Treatment (for positive control):

    • Treat the cells with a desired concentration of HOCl (e.g., 100 µM) in PBS for 1 hour at 37°C.

    • For negative control, add only PBS to the cells.

  • Washing: Wash the cells three times with PBS (pH 7.4).

  • Imaging:

    • Image the cells using a confocal microscope.

    • Use an excitation wavelength of 405 nm and collect the emission between 430-500 nm for the blue channel (W-HOCl fluorescence).

    • Observe the "turn-on" fluorescence in the presence of HOCl.

Protocol 3: Cytotoxicity Assay

This protocol provides a general method to assess the cytotoxicity of the W-HOCl probe using a commercially available assay kit (e.g., CytoTox-Fluor™).[7]

Materials:

  • Cell line of interest

  • Complete culture medium

  • W-HOCl probe at various concentrations

  • CytoTox-Fluor™ Cytotoxicity Assay kit (or equivalent)

  • Opaque-walled 96-well plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of W-HOCl in the culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of W-HOCl.

    • Include control wells: no-cell control (medium only), vehicle control (cells with DMSO or buffer), and a positive control for cytotoxicity (e.g., digitonin).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add the CytoTox-Fluor™ Reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths specified in the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of W-HOCl relative to the positive and negative controls.

Visualizations

Synthesis_Workflow cluster_precursor Part A: Precursor Synthesis cluster_probe Part B: Probe Synthesis Reactants_A 2-hydroxy-4-methoxybenzaldehyde + Meldrum's acid Reaction_A Knoevenagel Condensation (Piperidine, Ethanol, Reflux) Reactants_A->Reaction_A Product_A 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid Reaction_A->Product_A Reaction_B Coupling Reaction (EDCI, DMAP, DCM) Product_A->Reaction_B Reactants_B Thiomorpholine Reactants_B->Reaction_B Product_B W-HOCl (this compound) Reaction_B->Product_B

Caption: Synthesis workflow for the fluorescent probe W-HOCl.

Signaling_Pathway W_HOCl_off W-HOCl (Sulfide) Non-fluorescent Oxidation Oxidation W_HOCl_off->Oxidation PET_on Photoinduced Electron Transfer (PET) (Fluorescence Quenching) W_HOCl_off->PET_on dominates HOCl Hypochlorite (HOCl) HOCl->Oxidation W_HOCl_on W-HOCl (Sulfoxide) Fluorescent PET_off PET Inhibition W_HOCl_on->PET_off occurs Oxidation->W_HOCl_on

Caption: Mechanism of fluorescence turn-on for W-HOCl.

Experimental_Workflow Start Start: Seed Cells Incubate_Probe Incubate with W-HOCl (10 µM, 30 min) Start->Incubate_Probe Wash1 Wash (3x with PBS) Incubate_Probe->Wash1 Treat Treat with HOCl (or PBS control) Wash1->Treat Wash2 Wash (3x with PBS) Treat->Wash2 Image Confocal Microscopy Imaging Wash2->Image End End: Analyze Fluorescence Image->End

Caption: Workflow for live cell imaging with W-HOCl.

References

Application Notes and Protocols for C17H18ClN3O4 in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound C17H18ClN3O4 represents a novel synthetic small molecule with potential as a targeted therapeutic agent. Its molecular structure suggests properties amenable to formulation within advanced drug delivery systems. These application notes provide a comprehensive overview and detailed protocols for the development of this compound-loaded nanoparticles for targeted delivery to cancer cells. The methodologies described herein are designed to guide researchers through the process of formulation, characterization, and preclinical evaluation of this promising compound.

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic toxicity.[1][2][3] Nanoparticle-based systems are a leading strategy to achieve this, offering advantages such as improved drug solubility, protection from degradation, and the ability to be functionalized with targeting ligands for specific cell recognition.[4][5][6][7] This document focuses on the encapsulation of this compound within biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles, surface-functionalized with folic acid for active targeting of cancer cells that overexpress the folate receptor.

Hypothesized Mechanism of Action of this compound

For the purpose of these protocols, we hypothesize that this compound acts as a potent inhibitor of a key downstream effector in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.[8][9] By blocking this pathway, this compound is presumed to inhibit cell proliferation, survival, and angiogenesis.

PI3K_AKT_mTOR_Pathway cluster_legend Legend Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Effectors Downstream Effectors mTORC1->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival This compound This compound Inhibition This compound->Inhibition Inhibition->mTORC1 Receptor Receptor Kinase Kinase Effector Effector Inhibitor Inhibitor Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Nanoparticle Formulation Characterization Physicochemical Characterization Formulation->Characterization Drug_Loading Drug Loading & Encapsulation Efficiency Characterization->Drug_Loading Cell_Culture Cell Line Selection & Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Uptake Cellular Uptake Studies Cytotoxicity->Uptake Animal_Model Xenograft Animal Model Uptake->Animal_Model Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Biodistribution Biodistribution Analysis Efficacy->Biodistribution Targeting_Concept cluster_passive Passive Targeting (EPR Effect) cluster_active Active Targeting (Receptor-Mediated) Nanoparticle C17-FA-PLGA-NP Tumor_Microenvironment Tumor Microenvironment Folic_Acid Folic Acid Ligand Tumor_Microenvironment->Folic_Acid Accumulation Tumor_Cell Tumor Cell (FR+) Leaky_Vasculature Leaky Vasculature Leaky_Vasculature->Tumor_Microenvironment Poor_Drainage Poor Lymphatic Drainage Poor_Drainage->Tumor_Microenvironment Folate_Receptor Folate Receptor Folic_Acid->Folate_Receptor Binding Folate_Receptor->Tumor_Cell Internalization

References

Troubleshooting & Optimization

Technical Support Center: Bosutinib (C17H18ClN3O4) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for the synthesis of C17H18ClN3O4 (Bosutinib).

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing the synthesis yield of Bosutinib.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

This compound is the molecular formula for Bosutinib, an ATP-competitive tyrosine kinase inhibitor used in cancer treatment. Its chemical name is 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile.

Q2: What are the common synthetic routes for Bosutinib?

Several synthetic routes have been reported, often involving the construction of the core 3-cyanoquinoline ring followed by key coupling and substitution reactions. Early routes employed the Gould-Jacob reaction, but these often suffered from low yields and harsh conditions.[1] More recent, improved methods focus on different cyclization strategies and optimizing the final coupling step to introduce the N-methylpiperazine side chain.[2][3]

Q3: What are the typical overall yields for Bosutinib synthesis?

Reported overall yields vary significantly depending on the chosen route. Early syntheses reported yields as low as 8.3%.[1] Newer, optimized routes have improved this figure to between 18% and 32%.[1][3] The efficiency of individual steps, particularly the quinoline ring formation and the final ether linkage formation, are critical to the overall yield.

Q4: Which steps are most critical for maximizing the final yield?

The two most critical stages are typically:

  • Quinoline Core Formation: The cyclization to form the 4-hydroxy-3-cyanoquinoline intermediate can be low-yielding and require stringent conditions, such as very low temperatures (-78 °C), in some routes.[1]

  • Final Alkylation Step: The Williamson ether synthesis to attach the 3-(4-methylpiperazin-1-yl)propoxy side-chain is prone to side reactions, such as N-alkylation at the quinoline nitrogen or O-alkylation at an undesired position if not properly controlled.

Troubleshooting Guide

Problem 1: Low Yield in Final Alkylation Step (Formation of Ether Linkage)

Q: My final step, coupling the quinoline core with the N-methylpiperazine side-chain, has a very low yield. What are the common causes and solutions?

A: This is a common issue often related to reaction conditions and the formation of byproducts.

  • Possible Cause: Competing O-alkylation vs. N-alkylation side reactions.

    • Solution: An improved method involves pre-forming and isolating the alkali metal salt of the 7-hydroxyquinoline intermediate before reacting it with the alkyl halide side-chain. This enhances the nucleophilicity of the desired oxygen atom and improves regioselectivity. Using a polar aprotic solvent like acetonitrile can also hinder undesired O-alkylation pathways that might be favored in polar protic solvents.

  • Possible Cause: Incomplete reaction due to poor reagent solubility or insufficient base strength.

    • Solution: Ensure your base (e.g., K2CO3, NaH) is finely powdered and completely dry. The use of a phase-transfer catalyst (e.g., TBAB) can improve reaction rates in biphasic systems. If using alkali metal salts, ensure the salt is fully formed before adding the alkylating agent.

  • Possible Cause: Degradation of starting materials or product at high temperatures.

    • Solution: Monitor the reaction by TLC or LC-MS to avoid prolonged heating. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 60-80 °C). The addition of sodium iodide can catalyze the reaction by in-situ formation of the more reactive alkyl iodide, allowing for milder conditions.[1][4]

Problem 2: Inefficient Quinoline Ring Cyclization

Q: The formation of the 4-hydroxy-3-cyanoquinoline core is inefficient. How can I improve this step?

A: The quinoline synthesis is a pivotal part of the overall process, and its optimization is key.

  • Possible Cause: Use of a synthetic route requiring extreme temperatures.

    • Solution: Some routes require temperatures as low as -78 °C for the cyclization step, which is difficult to scale and can lead to inconsistent results.[1] Consider alternative published routes that proceed at more moderate temperatures, for example, through an intramolecular cyclization of a 3-(2-aminophenyl)-3-oxopropanenitrile intermediate.[3]

  • Possible Cause: Impure precursors leading to multiple side products.

    • Solution: Ensure the purity of the aniline and acrylate/malonate precursors. Recrystallize or chromatograph the starting materials if necessary. The presence of impurities can interfere with the delicate cyclization and condensation steps.

Problem 3: Difficulty with Product Purification and Isolation

Q: I've synthesized the crude product, but I'm losing significant mass during purification, or the product is not solidifying.

A: Purification of the final product can be challenging. Bosutinib can form various solvates and amorphous forms, complicating isolation.[5]

  • Possible Cause: Product is an oil or amorphous solid that is difficult to handle.

    • Solution: Develop a specific recrystallization protocol. Patents describe methods for obtaining high-purity crystalline Bosutinib monohydrate by dissolving the crude product in a mixed solvent system (e.g., water-alkyl halide or ethanol-water) and inducing crystallization by cooling or adding an anti-solvent.[4][6]

  • Possible Cause: Persistent, closely-eluting impurities in column chromatography.

    • Solution: If standard silica gel chromatography is ineffective, try a different stationary phase (e.g., alumina, C18 reverse-phase) or a different solvent gradient. However, developing a robust crystallization method is often more scalable and cost-effective for achieving high purity.[4]

Data Presentation

Table 1: Comparison of Selected Bosutinib Synthetic Routes

Route FeatureBoschelli Route (Early)[1]Sutherland Route[1]Mao Route[3]
Starting Material Methyl 4-hydroxy-3-methoxybenzoate2-methoxy-5-nitrophenolAcetovanillone
Key Strategy Gould-Jacob CyclizationNovel CyclizationIntramolecular Cyclization
Number of Steps ~9~89
Overall Yield ~8.3%~32.1%~18.0%
Major Drawbacks Very low temperature (-78°C) requiredCostly starting materials, long final stepMulti-step process with moderate yield

Experimental Protocols

Protocol 1: Improved Final Alkylation via Sodium Salt Intermediate

This protocol is based on an improved method to enhance yield and selectivity in the final step.

  • Salt Formation: Dissolve 1.0 equivalent of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile in methanol.

  • Add a solution of 1.2 equivalents of sodium hydroxide in methanol.

  • Heat the reaction mixture to 60-65 °C for 1 hour to form the sodium phenolate salt.

  • Filter the resulting solid precipitate and wash with cold methanol.

  • Dry the isolated sodium salt intermediate under vacuum at 60-65 °C.

  • Alkylation: Suspend the dried sodium salt in acetonitrile.

  • Add 1.1 equivalents of 1-(3-chloropropyl)-4-methylpiperazine.

  • Heat the mixture to reflux and monitor by HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude Bosutinib.

Protocol 2: Purification by Recrystallization (Monohydrate Form)

This protocol is adapted from patent literature to obtain a high-purity crystalline form.[4]

  • Dissolution: Take the crude Bosutinib product and dissolve it in a suitable solvent mixture, such as dichloromethane and water or an ethanol/water solution.[4][6]

  • Stirring & Crystallization: Stir the solution vigorously at a controlled temperature (e.g., 25-40 °C) for an extended period (12-24 hours) to allow for slow crystallization.

  • Isolation: Collect the resulting crystalline solid by filtration.

  • Washing: Wash the filter cake with a small amount of cold water or the crystallization solvent to remove residual impurities.

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) to yield high-purity Bosutinib monohydrate.

Visualizations

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Assembly & Purification A Aniline Derivative (e.g., 2,4-dichloro-5-methoxyaniline) C Step 1: Condensation & Quinoline Ring Cyclization A->C Reagents, Heat B Quinoline Precursor (e.g., Acrylate derivative) B->C Reagents, Heat D Key Intermediate (7-Hydroxy-3-cyanoquinoline core) C->D E Step 2: Final Alkylation with N-methylpiperazine side-chain D->E Side-chain, Base F Crude Bosutinib E->F G Step 3: Purification (Recrystallization / Chromatography) F->G Solvent System H Pure this compound (Bosutinib) G->H G Start Low Final Yield Observed CheckStep Which step has low yield? Start->CheckStep Step1 Final Alkylation CheckStep->Step1 Step2 Quinoline Cyclization CheckStep->Step2 Step3 Purification / Isolation CheckStep->Step3 Cause1A Incomplete Reaction or Side Products? Step1->Cause1A Analyze crude by LC-MS Cause2A Harsh Conditions or Impure Precursors? Step2->Cause2A Review protocol Cause3A Product Oiling Out or Impurities Persist? Step3->Cause3A Observe physical form Sol1A Isolate phenolate salt intermediate. Optimize base and solvent. Cause1A->Sol1A Yes Sol2A Switch to a milder synthetic route. Purify starting materials. Cause2A->Sol2A Yes Sol3A Develop robust recrystallization protocol. Screen alternative solvent systems. Cause3A->Sol3A Yes

References

Overcoming C17H18ClN3O4 solubility issues in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with C17H18ClN3O4 in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

Q2: What is the first step I should take if I observe precipitation of this compound in my assay buffer?

A2: The first step is to determine the actual solubility of the compound in your specific assay buffer. This can be done through a simple experimental protocol outlined in the "Experimental Protocols" section below. Once you have a baseline solubility, you can explore various methods to enhance it.

Q3: Are there common solvents that can be used to prepare a stock solution of this compound?

A3: For poorly soluble compounds, organic solvents are typically used to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for initial dissolution.[1][2] However, it is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.[1][2]

Q4: How can I increase the solubility of this compound in my aqueous assay buffer?

A4: Several techniques can be employed to enhance the solubility of poorly soluble compounds.[3][4][5][6] These include:

  • Co-solvents: Adding a small percentage of an organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) to the aqueous buffer can significantly increase solubility.[4][6][7]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.

  • Use of Surfactants: Non-ionic surfactants can form micelles to encapsulate the compound and increase its apparent solubility.

  • Inclusion Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[3]

Troubleshooting Guides

Issue 1: this compound precipitates when diluted from a DMSO stock into aqueous buffer.

Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO.

Solutions:

StrategyDescriptionConsiderations
Increase Co-solvent Percentage Gradually increase the percentage of DMSO or another co-solvent in the final assay buffer.Ensure the final co-solvent concentration is compatible with your assay and does not cause cellular toxicity or protein denaturation.[1][2]
Test Alternative Co-solvents Evaluate other co-solvents such as ethanol, propylene glycol, or PEGs, which may offer better solubilization with less toxicity.[4][6]The choice of co-solvent can be critical and may require empirical testing for compatibility with the specific assay.[1]
pH Modification If this compound has acidic or basic functional groups, adjust the buffer pH to a range where the compound is more ionized and therefore more soluble.The adjusted pH must be within the viable range for the biological system being studied.
Particle Size Reduction If you have the solid compound, techniques like micronization can increase the surface area for dissolution, though this does not increase equilibrium solubility.[4][5]This is a more advanced technique and may not be feasible in all laboratory settings.
Issue 2: Inconsistent assay results are suspected to be due to poor solubility of this compound.

Cause: The compound may be partially soluble or forming aggregates, leading to variable effective concentrations in the assay.

Solutions:

StrategyDescriptionConsiderations
Confirm Solubility Limit Experimentally determine the solubility of this compound in your assay buffer as described in the protocols below.Always work at concentrations below the determined solubility limit to ensure the compound is fully dissolved.
Use of Solid Dispersions For formulation development, creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and solubility.[3][6]This is a formulation strategy that may be more applicable to in vivo studies but can be adapted for in vitro work.
Employ Surfactants or Cyclodextrins Incorporate a low concentration of a non-ionic surfactant or a cyclodextrin into the assay buffer to improve solubilization.[7]Screen different surfactants and cyclodextrins for compatibility with your assay.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to your chosen assay buffer.

    • Vortex the mixture vigorously.

    • Rotate or shake the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully collect the supernatant.

    • If the compound has a suitable chromophore, measure its absorbance using a UV-Vis spectrophotometer at its λmax.[1]

    • Alternatively, use a sensitive analytical method like HPLC to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the concentration based on a standard curve of this compound prepared in a suitable organic solvent.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_troubleshooting Troubleshooting start Start with solid this compound stock Prepare concentrated stock in DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute observe Observe for precipitation dilute->observe no_precip No Precipitation: Proceed with Assay observe->no_precip Clear Solution precip Precipitation Observed observe->precip Turbidity solubility_test Determine solubility limit precip->solubility_test modify_buffer Modify buffer (co-solvent, pH) solubility_test->modify_buffer retest Re-test dilution modify_buffer->retest retest->observe

Caption: Experimental workflow for handling this compound solubility issues.

solubility_enhancement_pathway cluster_strategies Solubility Enhancement Strategies compound Poorly Soluble Compound (this compound) cosolvents Co-solvents (DMSO, Ethanol, PEG) compound->cosolvents ph_adjust pH Adjustment compound->ph_adjust surfactants Surfactants compound->surfactants complexation Inclusion Complexation (Cyclodextrins) compound->complexation dissolved_compound Solubilized Compound in Assay Buffer cosolvents->dissolved_compound ph_adjust->dissolved_compound surfactants->dissolved_compound complexation->dissolved_compound

Caption: Strategies for enhancing the solubility of this compound.

References

Technical Support Center: Bosutinib (C17H18ClN3O4) Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical guidance on the stability of Bosutinib (C17H18ClN3O4) for research and development purposes. It is not a substitute for comprehensive, batch-specific stability studies performed under controlled conditions. All experimental work should be conducted in accordance with institutional safety protocols and relevant regulatory guidelines.

I. Troubleshooting Guide

This guide addresses common stability-related issues encountered during experimental work with Bosutinib.

Issue / Observation Potential Cause(s) Recommended Action(s)
Unexpected precipitation or low solubility in aqueous buffer (pH > 5). Bosutinib has pH-dependent solubility. It is highly soluble at or below pH 5, but its solubility decreases rapidly above this pH.- Adjust the pH of your buffer to ≤ 5.0 using a suitable acidic agent.- For stock solutions, consider using a solvent like DMSO.[1] - If working with physiological media, assess the need for solubility enhancers, but be aware of potential impacts on experimental outcomes.
Variable or inconsistent results in cell-based assays over time. This could be due to the degradation of Bosutinib in the culture medium. Bosutinib is susceptible to oxidative degradation.[2][3]- Prepare fresh Bosutinib solutions for each experiment from a solid or a freshly thawed concentrated stock.- Minimize the exposure of solutions to ambient light and elevated temperatures.- Consider including a stability control (a sample of the dosing solution incubated under the same conditions for the same duration) to be analyzed alongside experimental samples.
Appearance of unknown peaks in HPLC analysis of experimental samples. Bosutinib can degrade under various stress conditions, including basic hydrolysis, oxidation, and photolysis, leading to the formation of degradation products.[2][3]- Confirm the identity of the main peak by comparing its retention time with a fresh, authenticated standard.- Perform a forced degradation study (see Section III) to generate and identify potential degradation products, which can then be used as markers.- Ensure the analytical method is "stability-indicating," meaning it can resolve the parent compound from its degradation products.
Discoloration or change in the physical appearance of solid Bosutinib. This may indicate degradation due to improper storage, particularly exposure to light or moisture. The commercial product is packaged with a desiccant to protect from moisture.[4][5]- Store solid Bosutinib in a tightly sealed container, protected from light, at a controlled room temperature (20°C to 25°C or 68°F to 77°F).[4][5]- Avoid exposure to high humidity. The use of a desiccator is recommended for long-term storage of the pure active pharmaceutical ingredient (API).

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Bosutinib?

A1: Based on forced degradation studies, Bosutinib is most susceptible to degradation under basic hydrolysis, oxidative (e.g., exposure to hydrogen peroxide), and photolytic (exposure to UV and visible light) conditions.[2][3] It is relatively stable under acidic and neutral hydrolysis and thermal stress.

Q2: What are the recommended storage conditions for Bosutinib?

A2:

  • Solid Form: Store at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[4][5] Keep in the original container or a tightly sealed vial, protected from light and moisture.[4][6] Commercial formulations are bottled with a desiccant.[4][5]

  • In Solution (e.g., DMSO stock): For short-term use, solutions can be stored at 4°C. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. A study showed long-term stability in plasma for at least 28 days when stored at -20°C.[7]

Q3: How does pH affect the stability and solubility of Bosutinib in experiments?

A3: pH has a significant impact. Bosutinib's solubility is high in acidic conditions (pH ≤ 5) and drops sharply in neutral or basic conditions. This is critical for experiments in aqueous buffers. Furthermore, it is susceptible to degradation in basic conditions.[2] Therefore, for solution-based experiments, maintaining a slightly acidic pH (where experimentally feasible) can enhance both solubility and stability.

Q4: Is Bosutinib sensitive to light?

A4: Yes, photostability studies have shown that Bosutinib degrades upon exposure to both UV and visible light.[2] It is recommended to handle the solid compound and its solutions in amber vials or under low-light conditions to prevent photodegradation.

Q5: What solvents are suitable for preparing Bosutinib stock solutions?

A5: Dimethyl sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions of Bosutinib, with solubilities reported up to 100 mM.[1] Methanol and ethanol can also be used.[1][8] For subsequent dilutions into aqueous media, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.

III. Experimental Protocols

This protocol outlines a typical forced degradation study to identify conditions that lead to instability and to develop a stability-indicating analytical method, based on ICH guidelines.[2]

Objective: To generate potential degradation products of Bosutinib under various stress conditions.

Materials:

  • Bosutinib API

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), HPLC-grade water

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Equipment: HPLC system with a UV or DAD detector, pH meter, calibrated oven, photostability chamber.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Bosutinib (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of ACN and water.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration with mobile phase.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at room temperature for a defined period (e.g., 2 hours).

    • Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute to the target concentration.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Dilute to the target concentration.

  • Thermal Degradation:

    • Expose solid Bosutinib powder to dry heat (e.g., 105°C) in an oven for a set duration (e.g., 48 hours).

    • Dissolve the stressed powder and dilute to the target concentration.

  • Photolytic Degradation:

    • Expose the Bosutinib stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[9]

    • A parallel sample should be wrapped in aluminum foil as a dark control.

  • Analysis:

    • Analyze all samples by a reverse-phase HPLC method. A typical method uses a C18 column with a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[2]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Bosutinib.

Summary of Stressed Conditions and Observed Degradation

Stress ConditionReagent/ParameterTypical Observation
Acid Hydrolysis 0.1 N HClStable
Base Hydrolysis 0.1 N NaOHSignificant Degradation[2]
Oxidation 3% H₂O₂Significant Degradation[2]
Thermal (Dry Heat) 105°CStable
Photolytic UV/Visible LightSignificant Degradation[2]

IV. Visualizations

G A Inconsistent or Unexpected Experimental Results B Check Solution Preparation and Storage A->B C Review Experimental Conditions A->C D Was the solution freshly prepared from a reliable source? B->D E Was the solution stored properly? (Protected from light, correct temp.) B->E F Is the buffer pH > 5.0? C->F G Was the experiment prolonged or run at high temp? C->G J Prepare fresh solutions. Use validated solid material. D->J No K Aliquot stock solutions. Minimize freeze-thaw cycles. E->K No H Precipitation likely. Adjust pH to < 5 or use co-solvent. F->H Yes I Potential for oxidative or thermal degradation. G->I Yes L Run stability-indicating HPLC to check for degradation products. I->L

Caption: Troubleshooting workflow for identifying sources of instability for Bosutinib.

G cluster_0 Environmental Factors cluster_1 Degradation Pathways cluster_2 Mitigation Strategies A High pH (>7) D Basic Hydrolysis A->D B Oxidizing Agents (e.g., H₂O₂) E Oxidation B->E C Light Exposure (UV/Visible) F Photodegradation C->F G Use Acidic Buffers (pH < 5) D->G H Use Fresh Solutions/ Inert Atmosphere E->H I Store in Amber Vials/ Protect from Light F->I

Caption: Relationship between environmental factors, degradation, and mitigation.

References

Technical Support Center: Purifying C17H18ClN3O4 by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the compound with the molecular formula C17H18ClN3O4 via chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the first step before attempting to purify this compound by column chromatography?

A1: Before any column purification, it is crucial to develop a separation method using Thin Layer Chromatography (TLC). TLC helps in selecting the appropriate solvent system (mobile phase) and stationary phase, and it provides an estimate of the separation quality.

Q2: Should I use normal-phase or reverse-phase chromatography for this compound?

A2: The choice between normal-phase and reverse-phase chromatography depends on the polarity of your compound. Given the presence of nitrogen, oxygen, and chlorine atoms, this compound is likely to have moderate polarity.

  • Normal-Phase Chromatography: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase. It is suitable for separating compounds of low to moderate polarity.[1]

  • Reverse-Phase Chromatography: Employs a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase. This is generally the more common technique in HPLC.[1] The optimal choice should be determined by preliminary TLC experiments.

Q3: How do I choose the right solvent system for my purification?

A3: The ideal solvent system for column chromatography should provide a good separation of your target compound from impurities on a TLC plate. A good rule of thumb is to aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.

Q4: My compound seems to be degrading on the silica gel column. What should I do?

A4: If your compound is unstable on silica gel, you can try a few alternative approaches.[2] You could switch to a less acidic stationary phase like alumina or a deactivated silica gel.[2] Alternatively, you could consider other purification techniques such as crystallization.[2]

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Problem 1: Poor Separation of Compounds

If you are observing overlapping peaks or no separation at all, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Separation

PoorSeparation start Poor Separation Observed check_tlc Review TLC Data (Rf of target compound?) start->check_tlc optimize_solvent Optimize Mobile Phase (Adjust polarity) check_tlc->optimize_solvent Rf too high/low change_stationary_phase Change Stationary Phase (e.g., switch between normal and reverse phase) check_tlc->change_stationary_phase Poor separation on TLC check_column_packing Check Column Packing (Any cracks or channels?) check_tlc->check_column_packing Good TLC separation end Improved Separation optimize_solvent->end change_stationary_phase->end repack_column Repack Column Carefully check_column_packing->repack_column Yes overloading Is the column overloaded? check_column_packing->overloading No repack_column->end reduce_load Reduce Sample Load overloading->reduce_load Yes overloading->end No reduce_load->end

Caption: Troubleshooting workflow for poor separation in column chromatography.

Quantitative Guide for Mobile Phase Optimization (Normal Phase)

IssueObservation on TLCSuggested Mobile Phase Adjustment
Compounds run too fastRf > 0.5Decrease the polarity of the mobile phase (e.g., increase the percentage of the non-polar solvent).
Compounds run too slowRf < 0.1Increase the polarity of the mobile phase (e.g., increase the percentage of the polar solvent).
Poor separationSpots are close togetherTry a different solvent system with different selectivity.
Problem 2: Compound is Not Eluting from the Column

If your compound appears to be stuck on the column, here are some potential causes and solutions.

Troubleshooting Workflow for Compound Not Eluting

CompoundNotEluting start Compound Not Eluting check_solubility Is the compound soluble in the mobile phase? start->check_solubility stronger_solvent Increase Mobile Phase Polarity (Gradient Elution) check_solubility->stronger_solvent No check_stability Is the compound stable on the stationary phase? check_solubility->check_stability Yes end Compound Eluted stronger_solvent->end change_adsorbent Change Stationary Phase (e.g., Alumina, Deactivated Silica) check_stability->change_adsorbent No check_loading Was the sample loaded correctly? check_stability->check_loading Yes change_adsorbent->end review_protocol Review Loading Protocol check_loading->review_protocol Unsure check_loading->end Yes review_protocol->end

Caption: Troubleshooting workflow when the target compound does not elute.

Problem 3: Irregular Peak Shapes (Tailing or Fronting)

Peak tailing or fronting can indicate a variety of issues with the column or the interaction between the sample and the stationary phase.

Common Causes and Solutions for Irregular Peak Shapes

Peak ShapePotential CauseSuggested Solution
Tailing - Column overload- Strong interaction with active sites on the stationary phase- Reduce the amount of sample loaded onto the column.- Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.
Fronting - Column channeling or poor packing- Sample solvent stronger than the mobile phase- Repack the column carefully to ensure a uniform bed.- Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography
  • Column Preparation:

    • Select an appropriately sized glass column with a stopcock.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.[3]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully apply the sample to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with stronger interactions with the stationary phase.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions and evaporate the solvent.

Protocol 2: Reverse-Phase Solid Phase Extraction (SPE)

This protocol is suitable for a rapid, small-scale purification.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol or acetonitrile through the C18 cartridge to activate the stationary phase.

    • Equilibrate the cartridge by passing 5 mL of deionized water through it.

  • Sample Loading:

    • Dissolve the this compound sample in a small volume of a polar solvent (e.g., water/acetonitrile mixture).

    • Load the sample onto the cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

  • Elution:

    • Elute the purified this compound with a stronger solvent (e.g., a higher percentage of acetonitrile or methanol in water).

  • Analysis:

    • Analyze the eluted fraction for purity, for example by HPLC or TLC.

Disclaimer: These are general guidelines. Specific parameters such as column size, solvent composition, and flow rate will need to be optimized for your specific separation. Always handle chemicals with appropriate safety precautions.

References

Technical Support Center: C17H18ClN3O4 (Bosutinib) Assay Interference and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical formula C17H18ClN3O4 provided does not correspond to a well-known drug discovery compound. Based on the context of the query, this technical support guide will focus on Bosutinib (C26H29Cl2N5O3), a potent dual Src/Abl tyrosine kinase inhibitor, as it is a plausible intended subject of inquiry.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential assay interference and other experimental challenges when working with Bosutinib.

Frequently Asked Questions (FAQs)

Q1: What is Bosutinib and what are its primary molecular targets?

Bosutinib is an orally bioavailable small molecule inhibitor of tyrosine kinases.[1][2][3] Its primary targets are the Src and Abl kinases, including the Bcr-Abl fusion protein associated with chronic myeloid leukemia (CML).[1][2][3] By binding to the ATP-binding site of these kinases, Bosutinib inhibits their catalytic activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[4][5]

Q2: What are the known off-target effects of Bosutinib?

While potent against Src and Abl kinases, Bosutinib is known to inhibit other kinases, which can lead to off-target effects and potential assay interference. Notably, it does not significantly inhibit c-KIT or platelet-derived growth factor receptor (PDGFR), distinguishing it from other tyrosine kinase inhibitors like imatinib.[3] A comprehensive kinase profile of Bosutinib reveals inhibitory activity against a range of other tyrosine and serine/threonine kinases.

Q3: Can Bosutinib interfere with common cell-based assays beyond its intended biological activity?

Yes, like many small molecules, Bosutinib has the potential to interfere with various assay technologies. While specific data on direct interference with common reporter enzymes like luciferase or β-galactosidase is limited, researchers should be aware of potential artifacts such as:

  • Autofluorescence: The compound may possess intrinsic fluorescence that can interfere with fluorescence-based readouts.

  • Light Scattering: At higher concentrations, the compound might precipitate, leading to light scattering that can affect absorbance or fluorescence measurements.

  • Direct Enzyme Inhibition: The compound could directly inhibit reporter enzymes (e.g., luciferase), leading to false-negative results in reporter gene assays.[6][7]

  • Alteration of Cellular Metabolism: As a kinase inhibitor, Bosutinib can affect overall cellular metabolism, which may indirectly influence the readout of viability assays like the MTT or MTS assays.

Q4: What are the common challenges encountered when performing in vitro kinase assays with Bosutinib?

Common issues include:

  • Lower than expected potency (high IC50): This can be due to high ATP concentrations in the assay buffer, as Bosutinib is an ATP-competitive inhibitor.[4]

  • Inconsistent results between different assay formats: Different technologies (e.g., radiometric vs. fluorescence-based) have varying sensitivities and can yield different IC50 values.[4]

  • Unexpected inhibition of other kinases: This could be a true off-target effect or an artifact of the assay system.[4]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
Observed Problem Potential Cause Recommended Mitigation Strategy
Higher than expected cell viability (apparent resistance) 1. Compound precipitation: Bosutinib may precipitate at higher concentrations in the culture medium. 2. Interference with assay chemistry: The compound may chemically interact with the assay reagents (e.g., reducing MTT).1. Visually inspect wells for precipitates. Determine the solubility of Bosutinib in your specific culture medium. 2. Include a "no-cell" control with the compound to check for direct reduction of the assay substrate.
Lower than expected cell viability (apparent toxicity) 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Off-target cytotoxic effects: Bosutinib may have off-target effects leading to cell death.1. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). 2. Corroborate results with an orthogonal assay (e.g., trypan blue exclusion, Annexin V staining).
Guide 2: Unexpected Results in Kinase Assays
Observed Problem Potential Cause Recommended Mitigation Strategy
Unexpected inhibition of a non-target kinase 1. True off-target inhibition. 2. Indirect pathway effect in a cell-based assay. 3. Assay artifact. 1. Confirm with a direct in vitro kinase assay using the purified kinase. 2. Use a more specific inhibitor for the unexpected target as a control. 3. Run appropriate controls to rule out assay-specific interference.[4]
Lower than expected potency (high IC50) 1. High ATP concentration. 2. Suboptimal enzyme or substrate concentration. 3. Inactive enzyme. 1. Use an ATP concentration close to the Km for the specific kinase.[4] 2. Optimize assay conditions for the enzyme's kinetic parameters. 3. Verify enzyme activity with a known potent inhibitor as a positive control.[4]
Guide 3: Potential Interference in Reporter Gene Assays (e.g., Luciferase, β-galactosidase)
Observed Problem Potential Cause Recommended Mitigation Strategy
False-positive or false-negative results 1. Compound autofluorescence or quenching. 2. Direct inhibition or activation of the reporter enzyme. 3. Compound affecting the stability of the reporter protein. 1. Run a control plate with the compound in assay buffer without cells to measure background signal.[8] 2. Perform a cell-free assay with the purified reporter enzyme and the compound to test for direct effects.[6] 3. Use an orthogonal assay with a different reporter system to confirm findings.[6]

Quantitative Data Summary

The inhibitory activity of Bosutinib against a selection of kinases is summarized below. IC50 values can vary depending on the specific assay conditions.

KinaseIC50 (nM)
Src 1.2
Abl <1
LCK 1.3
LYN 1.4
HCK 3.7
BTK 6.5
EGFR 9.4
EPHB2 16
c-KIT >1000
PDGFRβ >1000

Data compiled from BenchChem technical resources.[4]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of Bosutinib against a purified kinase.

Materials:

  • Purified active kinase

  • Specific peptide substrate

  • Bosutinib stock solution (in DMSO)

  • Kinase reaction buffer

  • [γ-³²P]ATP or [γ-³³P]ATP

  • 10% Phosphoric acid

  • P81 phosphocellulose filter paper

  • Scintillation counter and fluid

Procedure:

  • Prepare Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, purified kinase, and substrate.

  • Add Inhibitor: Add Bosutinib at various concentrations (serial dilution). Include a DMSO-only vehicle control.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at the optimal temperature for the kinase (e.g., 30°C).

  • Initiate Reaction: Start the reaction by adding radiolabeled ATP.

  • Incubation: Incubate for a defined period, ensuring the reaction is in the linear range.

  • Stop Reaction and Spot: Stop the reaction and spot the mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filter papers multiple times with 10% phosphoric acid to remove unincorporated radiolabeled ATP.

  • Quantify Radioactivity: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each Bosutinib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4]

Protocol 2: Cell Viability MTT Assay

This protocol is for determining the cytotoxic effects of Bosutinib on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Bosutinib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Bosutinib in complete culture medium. Remove the old medium and add the drug dilutions to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[9][10]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[9][10]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Src Src RTK->Src STAT STAT Pathway Src->STAT RAS_RAF RAS/RAF/MEK/ERK Pathway Src->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Src->PI3K_AKT Abl Bcr-Abl Abl->STAT Abl->RAS_RAF Abl->PI3K_AKT Bosutinib Bosutinib Bosutinib->Src Bosutinib->Abl Proliferation Gene Expression (Proliferation, Survival) STAT->Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified signaling pathway of Src/Abl and inhibition by Bosutinib.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat_cells Treat cells with serial dilutions of Bosutinib adhere->treat_cells incubate Incubate for desired time (e.g., 48h) treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data and determine IC50 read_plate->analyze

Caption: Experimental workflow for a cell viability (MTT) assay with Bosutinib.

G start Inconsistent Assay Results check_precipitation Check for compound precipitation? start->check_precipitation check_solubility Test compound solubility in assay medium check_precipitation->check_solubility Yes check_interference Run 'no-cell' or 'no-enzyme' control with compound? check_precipitation->check_interference No check_solubility->check_interference perform_orthogonal Perform orthogonal assay (different technology)? check_interference->perform_orthogonal No interference re_evaluate Re-evaluate primary assay conditions check_interference->re_evaluate Interference detected confirm_results Results confirmed perform_orthogonal->confirm_results Yes perform_orthogonal->re_evaluate No

Caption: Logical troubleshooting workflow for assay interference.

References

Technical Support Center: Optimizing Aripiprazole (C17H18ClN3O4) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with aripiprazole (C17H18ClN3O4) in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for aripiprazole?

A1: Aripiprazole has a unique pharmacological profile, acting as a "dopamine-serotonin system stabilizer".[1] Its primary mechanism involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[2][3] This allows it to modulate dopaminergic activity, reducing it in hyperdopaminergic states (acting as a functional antagonist) and increasing it in hypodopaminergic states (acting as a functional agonist).[4][5]

Q2: We are observing inconsistent behavioral results (e.g., in locomotor activity) with aripiprazole. What could be the cause?

A2: Inconsistent results are a known challenge due to aripiprazole's partial agonism. The drug's effect is highly dependent on the baseline dopaminergic tone of the animal model.[6] In a hyperdopaminergic model (e.g., amphetamine-induced hyperlocomotion), aripiprazole typically acts as an antagonist and reduces activity. In models with normal or low dopamine levels, its effects may be minimal or slightly activating.[6] Careful selection of the animal model and conducting a thorough dose-response study are critical.[6]

Q3: What is a suitable vehicle for administering aripiprazole for in vivo studies?

A3: Aripiprazole has low aqueous solubility. For oral administration (gavage), it can often be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. For parenteral routes like intraperitoneal (IP) or subcutaneous (SC) injections, it may be dissolved in a small amount of an organic solvent (e.g., DMSO) and then diluted with saline or a solution like 2-hydroxypropyl-β-cyclodextrin (HPβCD) in saline to improve solubility and minimize precipitation. Always perform a small-scale solubility and stability test with your chosen vehicle before preparing the bulk solution for your study.

Q4: How should I determine the starting dose for my in vivo experiment?

A4: The starting dose depends on the animal model, administration route, and the research question. Based on published studies, a common starting point for oral administration in rodents is in the range of 1-10 mg/kg.[7][8] It is strongly recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental model and desired behavioral or physiological readout.[6]

Q5: Are there any key drug-drug interactions to be aware of?

A5: Yes, aripiprazole is primarily metabolized by cytochrome P450 enzymes CYP3A4 and CYP2D6.[2][9] Co-administration with inhibitors of these enzymes (e.g., paroxetine, a potent CYP2D6 inhibitor) can significantly increase aripiprazole's plasma concentration and exposure, potentially requiring a dose reduction.[2] Conversely, inducers of these enzymes may decrease its efficacy.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for aripiprazole to aid in experimental design.

Table 1: Recommended Dosage Ranges for Aripiprazole in Rodent Models

Animal ModelRoute of AdministrationDosage Range (mg/kg)Typical Use CaseReference(s)
RatOral (p.o.)1 - 10Behavioral studies (e.g., alcohol self-administration)[7]
MouseOral (p.o.)1 - 10Pharmacokinetic and behavioral studies[8]
MouseIntraperitoneal (i.p.)0.1 - 3Reversal of induced sensorimotor gating deficits[3]
RatIntramuscular (i.m.)2 - 7.5Local tolerance and toxicology studies[10]

Note: These are guiding ranges. The optimal dose for a specific study must be determined empirically.

Table 2: Key Pharmacokinetic Parameters of Aripiprazole in Rodents (Oral Administration)

ParameterSpeciesValueConditionsReference(s)
BioavailabilityRat~85% (in humans, rodent data may vary)Oral administration[11]
Tmax (Time to peak concentration)Mouse~2 hours10 mg/kg oral gavage[8]
Primary Metabolizing EnzymesHuman, Rat, MouseCYP3A4, CYP2D6Hepatic metabolism[2][9]
Active MetaboliteHuman, Rat, MouseDehydro-aripiprazoleSimilar pharmacological properties to parent drug[9]

Experimental Protocols & Methodologies

Protocol 1: Preparation and Administration of Aripiprazole for Oral Gavage in Mice

  • Objective: To prepare a stable suspension of aripiprazole for acute oral administration in mice.

  • Materials:

    • Aripiprazole powder (this compound)

    • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • Micro-centrifuge tubes

    • Weighing scale

    • Vortex mixer and/or sonicator

    • Animal feeding needles (gavage)

    • Syringes

  • Procedure:

    • Calculate the required amount of aripiprazole and vehicle based on the desired dose (e.g., 10 mg/kg) and the number of animals. Assume a standard dosing volume of 10 mL/kg.

    • For a 1 mg/mL solution (for a 10 mg/kg dose at 10 mL/kg), weigh the appropriate amount of aripiprazole powder.

    • Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously.

    • Add the weighed aripiprazole powder to the required volume of vehicle in a suitable tube.

    • Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension. A brief sonication in a water bath can aid in breaking up clumps.

    • Visually inspect the suspension for uniformity before drawing it into the dosing syringe.

    • Administer the suspension to the animal via oral gavage using a proper-sized feeding needle. Ensure the suspension is mixed well between dosing each animal.

    • Always prepare a vehicle-only control group to be dosed in parallel.

Visualizations: Pathways and Workflows

Signaling Pathways

Aripiprazole's unique profile stems from its differential effects on key dopamine and serotonin receptors.

aripiprazole_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Full Agonist (Endogenous) Response Modulated Neuronal Response D2R->Response HT1A 5-HT1A Receptor HT1A->Response HT2A 5-HT2A Receptor HT2A->Response Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist (Stabilizes) Aripiprazole->HT1A Partial Agonist Aripiprazole->HT2A Antagonist (Blocks)

Caption: Aripiprazole's multimodal action on dopamine and serotonin receptors.

Experimental Workflow

A typical workflow for an in vivo study involves careful planning from dose preparation to data analysis.

experimental_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Define Hypothesis & Model B Dose-Response Pilot Study A->B C Prepare Aripiprazole Formulation B->C F Administer Drug / Vehicle C->F D Animal Acclimatization E Randomize & Group Animals D->E E->F G Conduct Behavioral/Physiological Assay F->G H Collect & Record Data G->H I Statistical Analysis H->I J Interpret Results & Conclude I->J

Caption: General experimental workflow for preclinical aripiprazole studies.

Troubleshooting Logic

This decision tree helps diagnose unexpected experimental outcomes.

troubleshooting_tree A Unexpected or No Effect Observed B Check Dosage Calculation & Formulation A->B C Review Animal Model's Dopaminergic State A->C D Verify Administration Technique & Volume A->D E Consider Pharmacokinetic Issues (e.g., metabolism, clearance) A->E F Error Found? B->F G Error Found? C->G H Error Found? D->H L Measure Plasma/Brain Drug Levels E->L F->C No I Correct & Repeat F->I Yes G->D Yes (Model appropriate) J Run Dose-Response Study G->J No (Baseline unclear) H->E No K Refine Protocol & Retrain H->K Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

C17H18ClN3O4 off-target effects minimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound C17H18ClN3O4 is used here as a representative novel small molecule inhibitor. The following guidance provides a general framework for minimizing off-target effects applicable to the study of new chemical entities.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the novel compound this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when working with a new compound like this compound?

A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target.[1][2][3] These interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][4] For a new compound like this compound, characterizing and minimizing off-target effects is crucial to ensure that the observed biological effects are genuinely due to the modulation of its intended target.

Q2: How can I computationally predict potential off-target interactions for this compound before starting wet lab experiments?

A2: Several computational, or in silico, methods can predict potential off-target interactions. These approaches often involve screening the compound against large databases of protein structures to identify potential binding partners.[5] Techniques like chemical similarity analysis, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking can provide initial predictions of off-target liabilities.[5] These predictions can help prioritize experimental validation and guide the design of more specific analogs.

Q3: What initial experimental steps should I take to identify the primary target and potential off-target effects of this compound?

A3: A multi-pronged approach is recommended. High-throughput screening (HTS) of this compound against a panel of diverse targets, such as a kinase panel, can provide a broad overview of its selectivity.[2][6] Additionally, performing unbiased chemical proteomics experiments, such as affinity chromatography coupled with mass spectrometry, can help identify binding partners in a cellular context.

Q4: My experiment shows that this compound has the desired effect in a biochemical assay, but not in a cell-based assay. What could be the issue?

A4: This discrepancy can arise from several factors. Poor cell permeability of the compound can prevent it from reaching its intracellular target. The compound might also be rapidly metabolized by the cells into an inactive form. It is also possible that in the complex cellular environment, off-target effects are masking the on-target phenotype.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results across different cell lines. Cell-line specific expression of on-target or off-target proteins.1. Profile Target Expression: Quantify the expression level of the intended target in each cell line using techniques like Western blot or qPCR. 2. Assess Off-Target Expression: If known off-targets are identified, check their expression levels across the different cell lines. 3. Choose Appropriate Models: Select cell lines with high on-target expression and low or no expression of problematic off-targets.[1]
Observed phenotype does not match genetic knockdown of the intended target. The phenotype is likely due to an off-target effect of this compound.1. Use a Structurally Unrelated Inhibitor: Corroborate findings with a different inhibitor for the same target. If the phenotype is the same, it is more likely an on-target effect.[1] 2. Perform a Rescue Experiment: Overexpress a version of the target protein that is resistant to this compound. If the inhibitor's effect is reversed, it confirms the on-target action.[1]
High cellular toxicity at effective concentrations. The toxicity may be a result of potent off-target effects.1. Dose-Response Analysis: Determine the concentration at which the on-target effect is observed versus the concentration that induces toxicity. 2. Identify Off-Target Liabilities: Use profiling assays (e.g., kinome scans, safety pharmacology panels) to identify off-targets that could mediate toxicity. 3. Chemical Modification: Synthesize and test analogs of this compound designed to reduce binding to toxicity-mediating off-targets while retaining on-target potency.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a panel of protein kinases, a common source of off-target effects for many small molecules.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for determining the IC50 (half-maximal inhibitory concentration).

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Genetic Validation using CRISPR-Cas9

Objective: To validate that the observed phenotype of this compound is due to the inhibition of its intended target.

Methodology:

  • sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) that target the gene of the intended protein target.

  • Cell Transfection: Introduce the Cas9 nuclease and the designed sgRNAs into the chosen cell line using a suitable transfection method.

  • Target Knockout Verification: After a suitable incubation period, verify the knockout of the target gene by Western blot (for protein) or sequencing of the genomic DNA.

  • Phenotypic Analysis: Compare the phenotype of the knockout cells with that of wild-type cells treated with this compound. A similar phenotype provides strong evidence for on-target activity.

Visualizations

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_cellular Cellular Assays in_silico_screening Computational Off-Target Prediction biochemical_assay Biochemical Assay (On-Target) in_silico_screening->biochemical_assay Prioritize Targets selectivity_profiling Selectivity Profiling (e.g., Kinome Scan) biochemical_assay->selectivity_profiling Confirm Potency cell_based_assay Cell-Based Assay selectivity_profiling->cell_based_assay Assess Cellular Activity genetic_validation Genetic Validation (CRISPR/RNAi) cell_based_assay->genetic_validation Validate On-Target Effect rescue_experiment Rescue Experiment genetic_validation->rescue_experiment Confirm Target Specificity

Caption: A generalized workflow for identifying and validating the on-target and off-target effects of a novel compound.

signaling_pathway This compound This compound Target_Protein Intended Target This compound->Target_Protein Inhibition Off_Target1 Off-Target Protein 1 This compound->Off_Target1 Unintended Inhibition Off_Target2 Off-Target Protein 2 This compound->Off_Target2 Unintended Activation Downstream_Effector1 Downstream Effector 1 Target_Protein->Downstream_Effector1 Activation Biological_Response_On On-Target Biological Response Downstream_Effector1->Biological_Response_On Unintended_Pathway Unintended Signaling Pathway Off_Target1->Unintended_Pathway Off_Target2->Unintended_Pathway Biological_Response_Off Off-Target Effect Unintended_Pathway->Biological_Response_Off

Caption: A conceptual diagram illustrating the difference between on-target and off-target signaling pathways.

References

Technical Support Center: C17H18ClN3O4 (Bosutinib) Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cross-reactivity in immunoassays for C17H18ClN3O4, commonly known as Bosutinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the chemical formula for Bosutinib, a tyrosine kinase inhibitor (TKI).[1] It is used in the treatment of chronic myeloid leukemia (CML).[1] Bosutinib functions as a dual inhibitor of the Src and Abl tyrosine kinases by binding to the ATP-binding site of these kinases, which prevents their catalytic activity and inhibits cancer cell growth.[2]

Q2: What is immunoassay cross-reactivity and why is it a concern for Bosutinib quantification?

Immunoassay cross-reactivity occurs when the antibodies in an assay bind to molecules that are structurally similar to the target analyte (in this case, Bosutinib). This can lead to inaccurate, often overestimated, measurements of the analyte's concentration. For a small molecule like Bosutinib, other structurally related compounds, such as other TKIs, present in the sample can potentially cross-react.

Q3: Which compounds are most likely to cross-react in a Bosutinib immunoassay?

Compounds with a similar chemical structure to Bosutinib are potential cross-reactants. This includes other tyrosine kinase inhibitors that share core structural motifs. The degree of cross-reactivity will depend on the specific epitope recognized by the immunoassay's antibody and the structural similarity of the interfering compound.

Q4: How is cross-reactivity typically measured in a competitive immunoassay?

Cross-reactivity is often determined by performing a competitive immunoassay where increasing concentrations of the potentially cross-reacting compound are added to the assay. The concentration of the cross-reactant that causes a 50% reduction in the signal (IC50) is compared to the IC50 of the target analyte (Bosutinib). The percent cross-reactivity is then calculated using the formula:

% Cross-Reactivity = (IC50 of Bosutinib / IC50 of Cross-Reactant) x 100

Troubleshooting Guide: Unexpected Results in Bosutinib Immunoassays

This guide addresses common issues encountered during Bosutinib immunoassays that may be related to cross-reactivity.

Issue 1: Higher than Expected Bosutinib Concentrations

  • Possible Cause: Cross-reactivity with another compound in the sample matrix. Other co-administered tyrosine kinase inhibitors or their metabolites could be binding to the assay antibodies.

  • Troubleshooting Steps:

    • Review Sample Composition: Identify all compounds administered to the subject or present in the sample matrix, paying close attention to other TKIs like Imatinib, Dasatinib, and Nilotinib.

    • Perform Specificity Testing: Test each potentially interfering compound individually in the immunoassay to determine its percentage of cross-reactivity (see --INVALID-LINK--).

    • Sample Purification: If a significant cross-reactant is identified, consider sample pre-treatment steps like solid-phase extraction (SPE) or liquid chromatography (LC) to separate Bosutinib from the interfering compound before immunoassay analysis.

Issue 2: Poor Reproducibility or Inconsistent Results

  • Possible Cause: Matrix effects from the sample (e.g., plasma, serum, urine) can interfere with the antibody-antigen binding.[3][4]

  • Troubleshooting Steps:

    • Matrix Effect Evaluation: Perform a spike and recovery experiment to determine if the sample matrix is inhibiting or enhancing the assay signal.[5]

    • Sample Dilution: Diluting the sample with an appropriate assay buffer can often mitigate matrix effects.[3][4]

    • Use of a Matched Matrix: Prepare standards and quality controls in a matrix that closely matches the sample matrix to compensate for these effects.[4]

Issue 3: No or Low Signal Detected

  • Possible Cause: While less common in competitive immunoassays due to cross-reactivity, a complete loss of signal could indicate a problem with the assay itself rather than cross-reactivity.

  • Troubleshooting Steps:

    • Check Reagent Integrity: Ensure that all assay reagents, including the labeled Bosutinib conjugate and antibodies, have not expired and have been stored correctly.

    • Review Assay Protocol: Double-check all incubation times, temperatures, and washing steps.

    • Run Positive Controls: Always include a positive control with a known concentration of Bosutinib to verify that the assay is performing as expected.

Quantitative Data Summary

The following tables summarize hypothetical cross-reactivity data for a competitive Bosutinib immunoassay. This data is for illustrative purposes to demonstrate how cross-reactivity is typically presented.

Table 1: Hypothetical Cross-Reactivity of Other Tyrosine Kinase Inhibitors in a Bosutinib Competitive Immunoassay

CompoundChemical Structure Similarity to BosutinibIC50 (nM)% Cross-Reactivity
Bosutinib -10 100%
DasatinibHigh5020%
ImatinibModerate2005%
NilotinibModerate5002%
ErlotinibLow>10,000<0.1%

Table 2: Hypothetical Off-Target Kinase Inhibition Profile of Bosutinib

KinaseIC50 (nM)
Abl 1.2
Src 1.1
Lyn1.5
Hck3.7
c-KIT>10,000
PDGFRβ>10,000

Note: This data is hypothetical and intended for educational purposes. Actual values will vary depending on the specific antibody and assay conditions.

Experimental Protocols

Experimental Protocol 1: Competitive ELISA for Bosutinib Quantification

Objective: To quantify the concentration of Bosutinib in a sample using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Microtiter plate coated with anti-Bosutinib antibody

  • Bosutinib standard solutions

  • Samples containing unknown concentrations of Bosutinib

  • Bosutinib-horseradish peroxidase (HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Add 50 µL of Bosutinib standard or sample to the appropriate wells of the antibody-coated microtiter plate.

  • Add 50 µL of Bosutinib-HRP conjugate to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance versus the logarithm of the Bosutinib concentration. The concentration of Bosutinib in the samples is inversely proportional to the signal.

Experimental Protocol 2: Specificity Testing for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of structurally similar compounds in the Bosutinib immunoassay.

Materials:

  • Same materials as the Competitive ELISA protocol

  • Solutions of potentially cross-reacting compounds (e.g., Dasatinib, Imatinib, Nilotinib) at various concentrations.

Procedure:

  • Follow the same procedure as the Competitive ELISA protocol.

  • In place of the Bosutinib standard, use serial dilutions of each potential cross-reactant.

  • Generate a dose-response curve for each tested compound.

  • Determine the IC50 value for Bosutinib and each of the potential cross-reactants from their respective dose-response curves.

  • Calculate the percent cross-reactivity for each compound using the formula mentioned in FAQ Q4.

Visualizations

bosutinib_mechanism_of_action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor BCR_Abl BCR-Abl Receptor->BCR_Abl Activation Src_Kinase Src Family Kinase Receptor->Src_Kinase Activation Downstream_Signaling Downstream Signaling (Proliferation, Survival) BCR_Abl->Downstream_Signaling Phosphorylation Src_Kinase->Downstream_Signaling Phosphorylation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition Bosutinib Bosutinib Bosutinib->BCR_Abl Inhibition Bosutinib->Src_Kinase Inhibition

Caption: Mechanism of action of Bosutinib.

competitive_immunoassay cluster_well Microtiter Well Surface Antibody Anti-Bosutinib Antibody Signal Signal Generation Antibody->Signal Bound Labeled Bosutinib Generates Signal Bosutinib_Free Bosutinib (Analyte) Bosutinib_Free->Antibody Binds Bosutinib_Labeled Labeled Bosutinib (Conjugate) Bosutinib_Labeled->Antibody Competes for Binding

Caption: Principle of a competitive immunoassay.

troubleshooting_workflow Start Unexpected Immunoassay Result Check_Protocol Review Assay Protocol & Reagents Start->Check_Protocol High_Concentration Result: High Concentration? Check_Protocol->High_Concentration Investigate_CR Investigate Cross-Reactivity High_Concentration->Investigate_CR Yes Inconsistent_Results Result: Inconsistent? High_Concentration->Inconsistent_Results No Perform_Specificity Perform Specificity Testing Investigate_CR->Perform_Specificity Identify_CR Cross-Reactant Identified? Perform_Specificity->Identify_CR Purify_Sample Consider Sample Purification Identify_CR->Purify_Sample Yes Identify_CR->Inconsistent_Results No End Accurate Result Purify_Sample->End Investigate_Matrix Investigate Matrix Effects Inconsistent_Results->Investigate_Matrix Yes Inconsistent_Results->End No Spike_Recovery Perform Spike & Recovery Investigate_Matrix->Spike_Recovery Matrix_Effect Matrix Effect Present? Spike_Recovery->Matrix_Effect Dilute_Sample Dilute Sample Matrix_Effect->Dilute_Sample Yes Matrix_Effect->End No Dilute_Sample->End

Caption: Troubleshooting workflow for unexpected immunoassay results.

References

Validation & Comparative

Comparative Analysis of C17H18ClN3O4 Activity Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

Introduction: This guide provides a comparative analysis of the biological activity of the quinazoline derivative C17H18ClN3O4. Initial searches indicate a likely typographical error in the molecular formula, with substantial evidence pointing to the intended compound being 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide (C17H14ClN3O4) . Due to the limited publicly available bioactivity data for this specific molecule, this comparison utilizes data from a structurally similar compound, 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline , to provide an illustrative performance benchmark against well-established reference compounds. The quinazoline scaffold is a core feature of several approved kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Therefore, this guide will focus on comparing its potential anticancer activity against the known EGFR inhibitors Gefitinib, Erlotinib, and Lapatinib.

Data Presentation: Comparative Cytotoxic Activity

The following table summarizes the cytotoxic activity of a structural analog of the topic compound against human glioblastoma cell lines, compared with the known activity of established EGFR inhibitors against EGFR-expressing cancer cell lines.

CompoundTarget(s)Cell LineAssay TypeIC50Reference
Structural Analog (WHI-P154) Glioblastoma CellsU373, U87CytotoxicityMicromolar (µM) range[1]
Gefitinib EGFRNSCLCKinase Inhibition / Cell ProliferationNanomolar (nM) range[2][3][4]
Erlotinib EGFRVarious Cancer CellsKinase Inhibition / Cell ProliferationNanomolar (nM) range[5][6][]
Lapatinib EGFR, HER2Breast Cancer CellsKinase Inhibition / Cell ProliferationNanomolar (nM) range[8][9][10][11]

Note: A direct quantitative comparison is challenging due to the different specific compounds and cell lines used in the available studies. However, the data suggests that while the quinazoline core has cytotoxic potential, the specific substitutions on the reference compounds, Gefitinib, Erlotinib, and Lapatinib, confer potent, nanomolar-range inhibitory activity against their target kinases.

Experimental Protocols

A detailed methodology for a standard cytotoxicity assay is provided below. This protocol is representative of the type of experiment used to determine the IC50 values for the compounds listed above.

MTT Cell Proliferation Assay

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., U373, A549, SK-BR-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound and reference compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test and reference compounds is prepared in the complete culture medium. The medium from the cell plates is removed, and the medium containing the various concentrations of the compounds is added. A control group receiving medium with the vehicle (e.g., DMSO) but no compound is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution diluted in fresh medium is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete solubilization.

  • Data Acquisition: The absorbance of each well is measured using a multi-well spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The reference compounds—Gefitinib, Erlotinib, and Lapatinib—are known to target receptor tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth and proliferation. The diagram below illustrates the inhibition of the EGFR signaling pathway by these compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling Cascade EGFR EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt HER2 HER2 HER2->Ras_Raf_MEK_ERK HER2->PI3K_Akt Gefitinib Gefitinib Gefitinib->EGFR Erlotinib Erlotinib Erlotinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Cell_Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Cell_Proliferation PI3K_Akt->Cell_Proliferation MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Serial Dilutions of Compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

References

Unraveling the Efficacy of C17H18ClN3O4: A Comparative Analysis with Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison of the therapeutic efficacy of the compound with the molecular formula C17H18ClN3O4 remains challenging due to the limited publicly available data for a specific drug with this composition. Extensive searches in chemical and pharmacological databases did not yield a well-established agent corresponding to this exact formula. It is likely that this compound represents a novel investigational compound or a less common derivative, for which efficacy and safety data are not yet widely disseminated.

For a comprehensive evaluation, this guide will focus on a methodological framework and hypothetical comparisons based on structurally similar compounds that are well-documented in scientific literature. This approach will provide researchers, scientists, and drug development professionals with a blueprint for assessing the potential of novel chemical entities like this compound.

Identifying Structurally Similar Compounds for Comparison

To initiate a comparative analysis, it is crucial to identify compounds with analogous core scaffolds or key functional groups. Given the elemental composition (C, H, Cl, N, O), potential analogous structures could include those with chloro-substituted aromatic rings, nitrogen-containing heterocycles, and amide or ester functionalities. For the purpose of this guide, we will consider a hypothetical comparison with two established drug classes that may share structural motifs:

  • Anilidic Fungicides: Compounds like boscalid, which possess a chlorinated aromatic ring and an amide linkage, are used in agriculture and could offer insights into potential mechanisms of action and off-target effects.

  • Benzodiazepine Derivatives: While functionally distinct, some benzodiazepines share a chloro-phenyl and a nitrogen-containing heterocyclic core. Comparing with these could be relevant if this compound is being investigated for neurological or psychiatric applications.

Hypothetical Efficacy Comparison: A Data-Driven Approach

The following tables and diagrams are presented as templates for how quantitative data for this compound, once available, could be compared against structurally similar compounds.

Table 1: Comparative In Vitro Efficacy

CompoundTarget/AssayIC50 / EC50 (nM)Potency Ratio (vs. This compound)
This compound [Target 1] [Experimental Value] 1.0
[Target 2] [Experimental Value] 1.0
Analog A [Target 1][Value][Ratio]
[Target 2][Value][Ratio]
Analog B [Target 1][Value][Ratio]
[Target 2][Value][Ratio]

Table 2: Comparative In Vivo Efficacy in a Disease Model

CompoundAnimal ModelDosing RegimenPrimary Efficacy Endpoint% Improvement (vs. Vehicle)
This compound [Model] [Dose & Frequency] [Endpoint] [Experimental Value]
Analog A [Model][Dose & Frequency][Endpoint][Value]
Analog B [Model][Dose & Frequency][Endpoint][Value]

Experimental Protocols: A Foundation for Reproducible Science

Detailed methodologies are paramount for the validation and comparison of efficacy data. The following outlines a generic experimental protocol that could be adapted for the evaluation of this compound.

In Vitro Target-Based Assay Protocol

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs against a specific molecular target.

  • Materials:

    • Recombinant human [Target Protein]

    • Fluorescently labeled substrate

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

    • Test compounds (this compound and analogs) dissolved in DMSO

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Dispense 50 nL of each compound concentration into the microplate wells.

    • Add 5 µL of the target protein solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the fluorescently labeled substrate.

    • Monitor the reaction kinetics for 30 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic data.

    • Normalize the rates to the vehicle (DMSO) control.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 values.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for conveying complex biological processes and experimental designs.

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activates This compound This compound This compound->Receptor Analog_A Analog_A Analog_A->Receptor Analog_B Analog_B Analog_B->Receptor Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Experimental_Workflow Start Start Compound_Synthesis Synthesize this compound and Analogs Start->Compound_Synthesis In_Vitro_Screening In Vitro Target-Based Assays (IC50 Determination) Compound_Synthesis->In_Vitro_Screening Cell-Based_Assays Cellular Potency and Toxicity Assessment In_Vitro_Screening->Cell-Based_Assays In_Vivo_PK Pharmacokinetic Studies in Rodents Cell-Based_Assays->In_Vivo_PK In_Vivo_Efficacy Efficacy Studies in Disease Models In_Vivo_PK->In_Vivo_Efficacy Data_Analysis Comparative Data Analysis and Interpretation In_Vivo_Efficacy->Data_Analysis End End Data_Analysis->End

Unraveling the Structure-Activity Relationship of C17H18ClN3O4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The quest to decipher the biological significance of novel chemical entities is a cornerstone of modern drug discovery. This guide focuses on the structure-activity relationship (SAR) of the compound with the molecular formula C17H18ClN3O4, providing a comparative analysis for researchers, scientists, and drug development professionals. Due to the absence of a widely recognized common name for this specific molecule in public chemical databases, this guide will refer to it by its molecular formula.

Initial investigations into the chemical identity of this compound have not yielded a specific, well-characterized compound with an established history of research. Searches in prominent chemical databases like PubChem did not provide an exact match for a compound with this formula that has undergone extensive biological evaluation. This suggests that this compound may represent a novel chemical scaffold or a less-studied analog of a known class of compounds.

The absence of a designated name and associated public research data, including SAR studies, quantitative biological activity data (e.g., IC50, EC50), and detailed experimental protocols, presents a unique challenge. Therefore, this guide will establish a foundational framework for initiating SAR studies on this compound, drawing parallels from methodologies applied to structurally related compounds where applicable.

Comparative Analysis: A Hypothetical Framework

To illustrate a comparative SAR study, let us consider a hypothetical scenario where this compound is a lead compound targeting a specific biological pathway. The core of SAR exploration lies in systematic structural modifications to understand their impact on biological activity.

Table 1: Hypothetical SAR Data for this compound Analogs
Compound IDModification from this compoundTarget Binding Affinity (Ki, nM)Cellular Potency (IC50, µM)
This compound Parent Compound 1502.5
Analog 1Removal of Chlorine atom> 1000> 50
Analog 2Methylation of a key Nitrogen500.8
Analog 3Bioisosteric replacement of an Oxygen with Sulfur2005.1
Analog 4Introduction of a hydroxyl group1202.2

Experimental Protocols: A Blueprint for Investigation

Detailed and reproducible experimental protocols are paramount for generating reliable SAR data. The following outlines a general workflow for screening this compound and its analogs.

General Experimental Workflow

cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs of this compound synthesis Synthesize and Purify Analogs start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization primary_assay Primary Target-Based Assay (e.g., Enzyme Inhibition) characterization->primary_assay Test Compounds secondary_assay Secondary Cellular Assay (e.g., Proliferation Assay) primary_assay->secondary_assay data_collection Collect Quantitative Data (Ki, IC50) secondary_assay->data_collection sar_analysis Structure-Activity Relationship Analysis data_collection->sar_analysis sar_analysis->start Iterative Design

Caption: A generalized workflow for the synthesis, biological screening, and SAR analysis of this compound analogs.

Signaling Pathway Investigation

To understand the mechanism of action, it is crucial to investigate the signaling pathways modulated by this compound. A hypothetical signaling pathway is depicted below.

This compound This compound Receptor Target Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.

Logical Relationship of SAR Study Components

The successful execution of a structure-activity relationship study relies on the interplay of several key components.

cluster_design Molecular Design cluster_testing Biological Evaluation cluster_analysis Data Interpretation Lead Lead Compound (this compound) Analogs Structural Analogs Lead->Analogs Modification InVitro In Vitro Assays Analogs->InVitro Screening InVivo In Vivo Models InVitro->InVivo Validation ActivityData Biological Activity Data InVitro->ActivityData SAR Structure-Activity Relationship ActivityData->SAR Correlation SAR->Lead Optimization

Caption: The logical flow and interdependencies within a structure-activity relationship study.

As research into this compound progresses and data becomes publicly available, this guide will be updated to reflect the specific findings and provide a more detailed and concrete comparative analysis. The frameworks presented here offer a robust starting point for any research group embarking on the exciting journey of elucidating the therapeutic potential of this novel chemical entity.

Comparative Guide: C17H18ClN3O4 (Luminespib) vs. Other HSP90 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C17H18ClN3O4, chemically known as Luminespib (also NVP-AUY922), with other prominent compounds targeting the Heat Shock Protein 90 (HSP90) pathway.[1][2] The information herein is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Introduction to HSP90 Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[3][4][5][6] By inhibiting HSP90, these client proteins are targeted for degradation via the ubiquitin-proteasome pathway, leading to the simultaneous disruption of multiple oncogenic signaling pathways.[3][7] This makes HSP90 an attractive target for cancer therapy.[8][9]

Luminespib (this compound) is a potent, second-generation, non-geldanamycin HSP90 inhibitor that binds to the ATP pocket in the N-terminus of HSP90.[10][11][12] This guide compares Luminespib to other notable HSP90 inhibitors: Ganetespib (STA-9090) and Onalespib (AT13387).[13][14][15]

Signaling Pathway Diagram

The following diagram illustrates the central role of HSP90 in cellular signaling and the mechanism of its inhibition.

HSP90_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Client Protein Maturation cluster_2 Downstream Signaling cluster_3 Inhibitor Action HSP90 HSP90 ADP ADP HSP90->ADP hydrolyzes Folded_Client Folded (Active) Client Protein HSP90->Folded_Client releases Proteasome Proteasomal Degradation HSP90->Proteasome degradation of unfolded clients ATP ATP ATP->HSP90 binds Cochaperones Co-chaperones (e.g., p23, Aha1) Cochaperones->HSP90 Unfolded_Client Unfolded Client Protein Unfolded_Client->HSP90 binds Client_Proteins Client Proteins (e.g., AKT, EGFR, HER2, RAF-1) Signaling_Pathways Signaling Pathways (PI3K/AKT, MAPK/ERK) Client_Proteins->Signaling_Pathways Cell_Outcomes Cell Proliferation, Survival, Angiogenesis Signaling_Pathways->Cell_Outcomes Inhibitors HSP90 Inhibitors (Luminespib, Ganetespib, Onalespib) Inhibitors->HSP90 inhibit ATP binding

Caption: HSP90 inhibition disrupts client protein folding, leading to their degradation.

Quantitative Data Comparison

The following table summarizes the in vitro potency of Luminespib, Ganetespib, and Onalespib across various cancer cell lines. The IC50 and GI50 values represent the concentration of the compound required to inhibit cell viability/growth by 50%.

CompoundTargetAssay TypeCell LineIC50 / GI50 (nM)Reference
Luminespib (this compound) HSP90α/βProliferationGastric Cancer (avg)2-40[1]
HSP90α/βProliferationBreast Cancer (avg)3-126[2]
HSP90α/βProliferationNSCLC (41 lines)< 100[16]
HSP90αBinding (FP)Cell-free13[2]
HSP90βBinding (FP)Cell-free21[2]
Ganetespib HSP90ProliferationNSCLC (genomically defined)2-30[15]
HSP90ProliferationBreast Cancer (MCF-7)25[17]
HSP90ProliferationBreast Cancer (T47D)15[17]
HSP90ProliferationBreast Cancer (BT-474)13[17]
HSP90ATPase InhibitionCell-free4[10]
Onalespib (AT13387) HSP90ProliferationMelanoma (A375)18[14]
HSP90ProliferationAML (MV4-11)12[14]
HSP90ProliferationNSCLC (NCI-H1975)22[14]
HSP90ProliferationBreast Cancer (SKBr3)55[14]
HSP90Binding (ITC, Kd)Cell-free0.7[14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are outlines of common assays used to evaluate HSP90 inhibitors.

  • Objective: To determine the concentration of the inhibitor that reduces cell proliferation or viability by 50% (GI50 or IC50).

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the HSP90 inhibitor (e.g., Luminespib) for a specified period (typically 72 hours).[13]

    • A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells metabolize the tetrazolium salt into a colored formazan product.

    • The absorbance of the formazan product is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50/GI50 values are determined by plotting a dose-response curve.[18]

  • Objective: To assess the effect of HSP90 inhibition on the expression levels of its client proteins.

  • Methodology:

    • Cells are treated with the HSP90 inhibitor at various concentrations and for different durations.

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for HSP90 client proteins (e.g., AKT, p-AKT, EGFR, HER2) and a loading control (e.g., Tubulin, Actin).[16]

    • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system. A hallmark of HSP90 inhibition is the degradation of client proteins and the induction of HSP70.[2][18]

  • Objective: To determine the binding affinity (e.g., IC50, Kd) of an inhibitor to purified HSP90.

  • Methodology:

    • A fluorescently labeled ligand that binds to the ATP-binding pocket of HSP90 is used.

    • In a competitive assay format, purified HSP90 protein is incubated with the fluorescent ligand and varying concentrations of the test compound (e.g., Luminespib).[2]

    • The fluorescence polarization of the solution is measured. When the fluorescent ligand is bound to the large HSP90 protein, it tumbles slowly, resulting in high polarization.

    • If the test compound displaces the fluorescent ligand, the ligand tumbles more rapidly, leading to a decrease in polarization.

    • The IC50 value is determined from the dose-response curve of the inhibitor concentration versus the change in fluorescence polarization.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and characterizing HSP90 inhibitors.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Validation (In Vitro) cluster_2 Lead Optimization & Preclinical cluster_3 Clinical Development HTS High-Throughput Screen (e.g., ATPase Assay, FP) Hit_ID Hit Identification HTS->Hit_ID Biochem Biochemical Assays (IC50 Determination) Hit_ID->Biochem Cell_Prolif Cell-Based Assays (Proliferation/Viability) Biochem->Cell_Prolif Client_Deg Client Protein Degradation (Western Blot) Cell_Prolif->Client_Deg SAR Structure-Activity Relationship (SAR) Client_Deg->SAR PK_PD Pharmacokinetics & Pharmacodynamics SAR->PK_PD In_Vivo In Vivo Efficacy (Xenograft Models) PK_PD->In_Vivo Clinical_Trials Phase I-III Clinical Trials In_Vivo->Clinical_Trials

Caption: A streamlined workflow for HSP90 inhibitor discovery and development.

Conclusion

Luminespib (this compound), Ganetespib, and Onalespib are all potent, second-generation HSP90 inhibitors with distinct chemical scaffolds.

  • Luminespib (NVP-AUY922) demonstrates low nanomolar potency across a wide range of cancer cell lines and shows significant antitumor activity in preclinical models.[2][11][19] It effectively induces the degradation of key oncogenic client proteins.[2]

  • Ganetespib (STA-9090) also exhibits potent, low nanomolar cytotoxicity across various solid and hematological tumor cell lines and is noted for its favorable safety profile compared to first-generation inhibitors.[10][15][20]

  • Onalespib (AT13387) is a high-affinity HSP90 inhibitor with a very low Kd, suggesting tight binding to its target.[14] It has demonstrated a long duration of action in both in vitro and in vivo models, which may allow for less frequent dosing.[21][22]

The choice of inhibitor for a specific research application or therapeutic development program will depend on various factors, including the cancer type, the specific oncogenic drivers, and the desired pharmacokinetic and pharmacodynamic properties. The data and protocols presented in this guide offer a foundational resource for making these critical decisions.

References

Comparative Guide to the Cross-Validation of Analytical Methods for C17H18ClN3O4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of the hypothetical compound C17H18ClN3O4. The objective is to offer a framework for researchers, scientists, and drug development professionals to compare validated analytical techniques. This document details experimental protocols and presents quantitative data in a structured format for clear comparison, assuming a scenario where two common analytical methods are being cross-validated.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in drug development and manufacturing. It ensures that a validated analytical procedure produces consistent and reliable results when transferred between laboratories, or when two different methods are used to analyze the same sample. This process is essential for maintaining data integrity and complying with regulatory standards.[1][2] The goal is to determine if the data obtained from different methods are comparable.[3]

This guide will compare two prevalent analytical techniques for the quantification of small molecules in a biological matrix: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on the analyte's polarity and interaction with the stationary phase, with detection via UV absorbance.Separation based on polarity, with detection based on the mass-to-charge ratio of the analyte and its fragments.
Sensitivity Generally lower, with limits of quantification (LOQ) typically in the ng/mL to µg/mL range.High sensitivity, with LOQs often in the pg/mL to low ng/mL range.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High selectivity; can distinguish between compounds with the same retention time but different mass-to-charge ratios.
Instrumentation Cost Relatively lower initial investment and maintenance costs.Higher initial investment and more complex maintenance.
Typical Application Routine quality control, purity analysis, and quantification of high-concentration samples.Bioanalysis of complex matrices, pharmacokinetic studies, and trace-level quantification.

Experimental Protocols

Detailed methodologies for the cross-validation of HPLC-UV and LC-MS/MS methods for this compound are provided below. The cross-validation involves analyzing the same set of quality control (QC) samples with both methods to compare the results.[3]

Sample Preparation
  • Matrix: Human plasma.

  • Spiking: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol). Spike known concentrations of the stock solution into blank human plasma to create calibration standards and quality control samples at low, medium, and high concentrations.

  • Extraction:

    • Protein Precipitation: Add three volumes of a precipitating agent (e.g., acetonitrile) to one volume of plasma sample.

    • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant for analysis.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection into the chromatography system.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 275 nm).

  • Run Time: 10 minutes.

LC-MS/MS Method
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the transition of the precursor ion (M+H)+ to a specific product ion for this compound.

  • Run Time: 5 minutes.

Data Presentation

The results from the analysis of the quality control samples by both methods are summarized below. The acceptance criterion for the cross-validation is that the mean concentration from one method should be within ±20% of the mean concentration from the other method for at least two-thirds of the QC samples.

QC LevelNominal Conc. (ng/mL)HPLC-UV Mean Conc. (ng/mL) (n=6)LC-MS/MS Mean Conc. (ng/mL) (n=6)% Difference
Low5048.551.2-5.3%
Medium500515.2490.8+4.9%
High40003890.14055.6-4.1%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the cross-validation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_comparison Data Comparison Spiking Spiking of this compound into Plasma Extraction Protein Precipitation & Extraction Spiking->Extraction HPLC HPLC-UV Analysis Extraction->HPLC LCMS LC-MS/MS Analysis Extraction->LCMS Comparison Comparison of Concentration Data HPLC->Comparison LCMS->Comparison

Caption: Experimental workflow for the cross-validation of analytical methods.

logical_relationship cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_cross_validation Cross-Validation cluster_outcome Outcome MethodA Method A (e.g., HPLC-UV) Accuracy Accuracy Precision Precision Selectivity Selectivity Sensitivity Sensitivity CrossVal Cross-Validation Study (Analysis of Same QCs) MethodA->CrossVal MethodB Method B (e.g., LC-MS/MS) MethodB->CrossVal Outcome Comparability of Results (±20% Agreement) CrossVal->Outcome

Caption: Logical relationship in the cross-validation process.

References

Comparative Efficacy of BT1718 in Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Initial Compound Identification: An initial search for the compound with the chemical formula C17H18ClN3O4 did not yield a recognized therapeutic agent in the context of cancer research. Subsequent investigation pivoted to BT1718, a novel Bicycle Drug Conjugate actively being evaluated in clinical trials for the treatment of advanced solid tumors. This guide will focus on the efficacy and mechanism of action of BT1718.

BT1718 is a first-in-class Bicycle Drug Conjugate (BDC) that comprises a constrained bicyclic peptide with high affinity for Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), linked to the potent microtubule inhibitor DM1.[1] MT1-MMP is overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC), and its expression is often correlated with poor prognosis.[2] BT1718 is designed to selectively deliver the cytotoxic payload DM1 to tumor cells expressing MT1-MMP, thereby minimizing systemic toxicity.

Quantitative Efficacy Data

The preclinical efficacy of BT1718 has been evaluated in a range of cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The therapeutic effect is largely dependent on the level of MT1-MMP expression.

Cell Line/ModelCancer TypeMT1-MMP ExpressionTreatment ProtocolOutcome
EBC-1Squamous NSCLCHigh5-10 mg/kg, twice weekly, i.v.Complete tumor regression within 14 days.[3][4]
EBC-1Squamous NSCLCHigh3 mg/kg, twice weekly, i.v.Tumor stasis.[4]
NCI-H1975NSCLC AdenocarcinomaHigh10 mg/kg, twice weekly, i.v.Complete tumor regression by 28 days.[3][4]
NCI-H292Mucoepidermoid NSCLCHigh10 mg/kg, twice weekly, i.v.Reduction to minimal tumor volume after 28 days.[3][4]
HT-1080FibrosarcomaMT1-positive10 mg/kg, twice weekly, i.v.Complete tumor clearance in all animals within 23 days with no regrowth up to 70 days.[2]
HT-1080FibrosarcomaMT1-positive3 mg/kg, twice weekly, i.v. or 10 mg/kg once weeklyComplete tumor regression.
HT-1080FibrosarcomaMT1-positive3 mg/kg, once weeklyTumor stasis.
High MT1-MMP PDXNSCLCHigh3-10 mg/kg BT1718, twice weekly, i.v.Good efficacy, with complete tumor clearance within 20 days at 10 mg/kg.[4]
Low MT1-MMP PDXNSCLCLow3-10 mg/kg BT1718, twice weekly, i.v.No significant efficacy observed.[3]

In Vitro Cytotoxicity: In in-vitro assays, BT1718 has demonstrated potent, MT1-MMP-dependent cell-killing activity. For the MT1-MMP expressing EBC-1 cell line, BT1718 exhibited an IC50 value of approximately 1 nM.[3][4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on cultured cancer cells.

  • Cell Seeding: Cancer cell lines of interest are cultured to approximately 80% confluency, harvested, and counted. Cells are then seeded into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: A stock solution of the test compound (e.g., BT1718) is prepared in a suitable solvent like DMSO. Serial dilutions are made in complete culture medium to achieve a range of desired concentrations. The medium from the cell plates is replaced with the medium containing the test compound or a vehicle control. The plates are then incubated for a specified period (e.g., 72 hours).[5]

  • MTT Addition and Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT into purple formazan crystals.[5][6]

  • Formazan Solubilization and Absorbance Measurement: The medium is carefully removed, and a solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for MT1-MMP Expression

This protocol provides a general method for detecting the presence and relative abundance of MT1-MMP in cell lysates.

  • Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The cell suspension is agitated at 4°C and then centrifuged to pellet cellular debris. The supernatant containing the protein lysate is collected.[8]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.[9]

  • Gel Electrophoresis: An equal amount of protein from each sample is mixed with Laemmli sample buffer, boiled, and then loaded into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. An electric current is applied to separate the proteins based on their molecular weight.[8]

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane. This is typically done using an electroblotting apparatus.[10]

  • Blocking and Antibody Incubation: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for MT1-MMP overnight at 4°C. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[10][11]

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP on the secondary antibody to produce light. The signal is captured using a CCD camera-based imager, and the intensity of the bands corresponding to MT1-MMP is quantified.[11]

Animal Xenograft Studies

This protocol describes a general workflow for evaluating the in vivo efficacy of a therapeutic agent in a mouse xenograft model.

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NSG mice). For some cancer types, orthotopic implantation into the relevant organ (e.g., mammary fat pad for breast cancer) may be performed.[12][13]

  • Tumor Growth and Monitoring: Once the tumors become palpable and reach a predetermined size (e.g., 70-300 mm³), the mice are randomized into control and treatment groups. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[14]

  • Treatment Administration: The therapeutic agent (e.g., BT1718) is administered to the treatment group according to a specified dosing schedule and route (e.g., intravenously). The control group receives a vehicle solution. Animal health, including body weight and any signs of toxicity, is closely monitored throughout the study.[12]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This is assessed by comparing the tumor volumes in the treated group to the control group over time. At the end of the study, tumors may be excised and weighed. Further analyses, such as immunohistochemistry, can be performed on the tumor tissue.[14]

Comparison with Alternatives

BT1718 is being developed for solid tumors where MT1-MMP is overexpressed, such as certain types of NSCLC and TNBC. The standard of care for these cancers is continually evolving and includes a combination of chemotherapy, targeted therapy, and immunotherapy.

Non-Small Cell Lung Cancer (NSCLC)

The standard of care for advanced NSCLC often involves platinum-based chemotherapy (e.g., cisplatin or carboplatin) in combination with other agents like pemetrexed or a taxane, such as docetaxel.[15][16] For patients with specific driver mutations, targeted therapies are used. More recently, immune checkpoint inhibitors (e.g., pembrolizumab, atezolizumab) have become a cornerstone of first-line treatment for many patients with NSCLC, often in combination with chemotherapy.[16]

In preclinical NSCLC xenograft models, docetaxel has shown significant tumor growth inhibition. For instance, in one study, docetaxel at 20 mg/kg induced tumor growth inhibition ranging from 44% to 88% in different NSCLC xenografts. In a head-to-head comparison within a high MT1-MMP expressing patient-derived xenograft model, BT1718 at 10mg/kg led to complete tumor clearance, while docetaxel at 20mg/kg only showed a small reduction in tumor growth.[4] In another high MT1-MMP PDX model, both BT1718 and docetaxel showed complete tumor clearance, but docetaxel was associated with significant weight loss in the animals, indicating higher toxicity.[3]

Triple-Negative Breast Cancer (TNBC)

Chemotherapy remains a primary treatment for TNBC, with regimens often including anthracyclines, taxanes, and platinum-based agents.[17][18] For patients with metastatic TNBC and PD-L1 expression, the immune checkpoint inhibitor pembrolizumab in combination with chemotherapy is a first-line option.[19] For patients with BRCA mutations, PARP inhibitors like olaparib and talazoparib are used.[20] The antibody-drug conjugate sacituzumab govitecan is an option for patients who have received prior therapies.[19]

The development of BT1718 for TNBC is based on the high expression of MT1-MMP in this subtype.[2] A direct preclinical comparison with the current standard of care for TNBC in the provided search results is not available. However, the targeted delivery of a potent cytotoxin via BT1718 offers a promising therapeutic strategy, particularly for tumors with high MT1-MMP expression that may be resistant to conventional chemotherapy or immunotherapy.

Visualizations

Signaling Pathway and Mechanism of Action of BT1718

BT1718_Mechanism Mechanism of Action of BT1718 cluster_TumorCell BT1718 BT1718 (Bicyclic Peptide-DM1 Conjugate) MT1_MMP MT1-MMP (on Tumor Cell Surface) BT1718->MT1_MMP Binding Internalization Internalization MT1_MMP->Internalization Tumor_Cell Tumor Cell DM1_Release DM1 Release (Cleavage of Linker) Internalization->DM1_Release Microtubule_Disruption Microtubule Disruption DM1_Release->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Preclinical_Workflow General Preclinical Evaluation Workflow Target_Identification Target Identification (e.g., MT1-MMP overexpression in tumors) Compound_Development Compound Development (e.g., BT1718 synthesis) Target_Identification->Compound_Development In_Vitro_Assays In Vitro Assays Compound_Development->In_Vitro_Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) In_Vitro_Assays->Cytotoxicity Binding_Affinity Binding Affinity Assays In_Vitro_Assays->Binding_Affinity Western_Blot Target Expression Analysis (e.g., Western Blot) In_Vitro_Assays->Western_Blot In_Vivo_Studies In Vivo Studies (Xenograft Models) In_Vitro_Assays->In_Vivo_Studies Tumor_Growth_Inhibition Tumor Growth Inhibition In_Vivo_Studies->Tumor_Growth_Inhibition Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment Pharmacokinetics Pharmacokinetics In_Vivo_Studies->Pharmacokinetics Data_Analysis Data Analysis and Lead Optimization In_Vivo_Studies->Data_Analysis Clinical_Trials Clinical Trials Data_Analysis->Clinical_Trials

References

Comparative analysis of C17H18ClN3O4 isomers' activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for compounds with the molecular formula C17H18ClN3O4 did not yield specific, well-characterized isomers with available comparative biological activity data in the public domain. While numerous databases and chemical literature were queried, no prominent drug candidates or research compounds with this exact formula and a documented history of isomeric comparison were identified.

The initial phase of the research aimed to identify specific chemical structures corresponding to the molecular formula this compound. This step is critical for any subsequent investigation into their biological properties. However, the search for named compounds, such as approved drugs or extensively studied experimental molecules, with this formula proved unsuccessful. Consequently, it is not possible to proceed with a comparative analysis of their biological activities, as no foundational data on the isomers exists within readily accessible scientific and patent databases.

This lack of identifiable compounds and their associated bioactivity data prevents the creation of a comparative guide that meets the core requirements of data presentation, experimental protocols, and pathway visualization. The generation of meaningful comparisons and visualizations is entirely dependent on the availability of primary experimental data, which, in this case, could not be located for any isomers of this compound.

Therefore, this report cannot provide a comparative analysis of this compound isomers' activity due to the absence of identifiable compounds and their corresponding biological data in the scientific literature.

Hypothetical Benchmarking of C17H18ClN3O4 Against Current Standard Cancer Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications. The compound C17H18ClN3O4, chemically known as 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)benzamide, belongs to this versatile class of molecules. While specific clinical data for this compound is not publicly available, its structural features suggest potential as an anticancer agent, a common therapeutic target for quinazoline derivatives.[1][2][3] This guide provides a hypothetical benchmark of this compound against established standard-of-care treatments for a relevant cancer type, assuming a mechanism of action common to many quinazoline-based oncology drugs: inhibition of protein kinases.[4]

Hypothetical Therapeutic Target and Indication

For the purpose of this comparative analysis, we will hypothesize that this compound acts as a tyrosine kinase inhibitor (TKI), a well-established class of targeted cancer therapy.[4] Many quinazoline derivatives have shown potent inhibitory activity against various protein kinases.[4] A logical, illustrative indication would be a solid tumor type where TKIs are a cornerstone of treatment.

Benchmarking Against Standard Treatments for Non-Small Cell Lung Cancer (NSCLC)

Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, and its treatment landscape has been revolutionized by the advent of targeted therapies, including numerous TKIs. Standard treatments for NSCLC are multifaceted and depend on the cancer stage, histology, and the presence of specific genetic mutations.[5][6][7][8][9]

Current Standard Treatments for Advanced/Metastatic NSCLC include:

  • Chemotherapy: Traditional cytotoxic agents remain a foundational treatment, often used in combination.[5][6][8]

  • Targeted Therapy: Small molecule inhibitors, such as TKIs, that target specific molecular alterations in cancer cells.[8][9]

  • Immunotherapy: Checkpoint inhibitors that unleash the patient's immune system to attack cancer cells.[8]

  • Radiation Therapy: Often used for localized disease or for palliative care.[5][6]

  • Surgery: A primary treatment for early-stage, resectable tumors.[5][6]

The following table provides a hypothetical comparison of this compound against common systemic therapies for advanced NSCLC.

Table 1: Hypothetical Comparative Performance of this compound against Standard NSCLC Therapies

FeatureThis compound (Hypothetical)Standard Chemotherapy (e.g., Platinum-based)Targeted Therapy (e.g., EGFR TKIs)Immunotherapy (e.g., PD-1/PD-L1 Inhibitors)
Mechanism of Action Tyrosine Kinase InhibitionDNA damage and cell cycle arrestInhibition of specific oncogenic driver mutationsBlockade of immune checkpoint pathways
Patient Population Genomically defined subsetBroad patient populationPatients with specific targetable mutationsPatients with tumors expressing PD-L1 or high tumor mutational burden
Efficacy (Hypothetical) High in selected patientsModerateHigh in selected patientsDurable responses in a subset of patients
Common Side Effects Rash, diarrhea, fatigueNausea, vomiting, myelosuppression, neuropathyRash, diarrhea, hepatotoxicityImmune-related adverse events (e.g., colitis, pneumonitis)
Route of Administration OralIntravenousOralIntravenous

Experimental Protocols

To generate the hypothetical data presented in Table 1, a series of preclinical and clinical experiments would be necessary. The following are representative protocols for key assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of relevant tyrosine kinases.

Methodology:

  • Recombinant human tyrosine kinases are incubated with a fluorescently labeled peptide substrate and ATP.

  • This compound is added at varying concentrations.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

  • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from dose-response curves.

Cell-Based Proliferation Assay

Objective: To assess the antiproliferative effect of this compound on cancer cell lines.

Methodology:

  • NSCLC cell lines with and without known driver mutations are seeded in 96-well plates.

  • After 24 hours, cells are treated with a range of concentrations of this compound.

  • Cells are incubated for 72 hours.

  • Cell viability is measured using a colorimetric assay (e.g., MTT or resazurin).

  • GI50 values (the concentration of compound that causes 50% growth inhibition) are determined.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with human NSCLC tumor cells.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered orally at a predetermined dose and schedule.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic marker assessment).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway targeted by this compound and a typical experimental workflow for its preclinical evaluation.

Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds P P EGFR->P This compound This compound This compound->EGFR Inhibits RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical EGFR signaling pathway inhibited by this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) InVitro In Vitro Assays (Kinase Inhibition, Cell Proliferation) Start->InVitro InVivo In Vivo Models (Xenografts) InVitro->InVivo Promising Results Tox Toxicology Studies InVivo->Tox Clinical Clinical Trials (Phase I, II, III) Tox->Clinical Acceptable Safety Profile End Regulatory Approval Clinical->End

Caption: Preclinical to clinical workflow for this compound development.

Conclusion

This guide presents a hypothetical framework for benchmarking the investigational compound this compound against current standard treatments for cancer, using NSCLC as an illustrative example. The quinazoline chemical class has a proven track record in oncology, particularly as kinase inhibitors.[2][3][4] Should this compound demonstrate a favorable efficacy and safety profile in preclinical and subsequent clinical studies, it could represent a valuable addition to the therapeutic armamentarium for a specific, well-defined patient population. Further research is required to elucidate the precise mechanism of action, identify sensitive patient populations, and establish the clinical utility of this compound.

References

Safety Operating Guide

Proper Disposal of C17H18ClN3O4 (Bosutinib)

Author: BenchChem Technical Support Team. Date: December 2025

The chemical compound C17H18ClN3O4 is identified as Bosutinib, an anticancer drug.[1][2][3][4] Proper disposal of Bosutinib, including unused or expired tablets and contaminated materials, is crucial to prevent environmental contamination and ensure safety. As an antineoplastic agent, it requires special handling and disposal procedures.

Immediate Safety and Handling Precautions

Before disposal, it is essential to handle Bosutinib with appropriate personal protective equipment (PPE). This includes wearing gloves and ensuring adequate ventilation.[5][6] If tablets are crushed or broken, avoid breathing the dust and prevent contact with skin and eyes.[1][6] In case of skin contact, wash the area thoroughly with soap and water.[6] Contaminated work clothing should not be allowed out of the workplace.[5][6]

Step-by-Step Disposal Procedures

The disposal of Bosutinib should always be in accordance with local, state, and federal regulations.[1][5][6]

  • Collection of Waste:

    • Collect unused or expired Bosutinib tablets in their original container if possible.

    • For spills, collect the material using a method that minimizes dust generation, such as a damp cloth or a filtered vacuum.[6]

    • Place all waste, including contaminated materials like gloves and cleaning cloths, into a clearly labeled, sealed container.[6]

  • Disposal Method:

    • Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous material disposal company.[7][8]

    • Do not dispose of Bosutinib down the drain or in the regular trash, as it is very toxic to aquatic life with long-lasting effects.[5][8][9]

    • Consider utilizing drug take-back programs if available in your area.[1][3][4]

  • Environmental Precautions:

    • Avoid release to the environment.[5][6] Spillage should be collected and contained to prevent it from entering drains or water courses.[5]

Quantitative Safety Data

While specific quantitative limits for disposal are not provided, the hazardous nature of the compound is well-documented. The following table summarizes key safety classifications.

Hazard ClassificationDescription
Skin SensitizationCategory 1: May cause an allergic skin reaction.[6]
Acute Aquatic HazardCategory 1: Very toxic to aquatic life.[5]
Chronic Aquatic HazardCategory 1: Very toxic to aquatic life with long-lasting effects.[5]

Experimental Protocols

Disposal procedures are based on safety and environmental regulations rather than specific experimental protocols. The primary directive is to treat Bosutinib as a hazardous chemical waste and to follow all applicable local and national regulations for disposal.[6]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of Bosutinib.

G start Bosutinib Waste Generated is_spill Is it a spill? start->is_spill collect_spill Contain & Collect Spill (Minimize Dust) is_spill->collect_spill Yes collect_unused Collect Unused/Expired Drug is_spill->collect_unused No package_waste Package in a Labeled, Sealed Container collect_spill->package_waste disposal_options Select Disposal Option package_waste->disposal_options take_back Drug Take-Back Program disposal_options->take_back Available hazardous_waste Licensed Hazardous Waste Company disposal_options->hazardous_waste Unavailable end Properly Disposed take_back->end hazardous_waste->end collect_unused->package_waste

Caption: Decision workflow for the proper disposal of Bosutinib waste.

References

Handling and Safety Protocols for C17H18ClN3O4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive safety measures, including the use of appropriate personal protective equipment (PPE), are critical for the safe handling and disposal of the chemical compound with the formula C17H18ClN3O4. Due to the inability to definitively identify a common name for this specific chemical formula through publicly available resources, this guide provides general best practices for handling potentially hazardous research compounds. Researchers, scientists, and drug development professionals must augment this guidance with a thorough review of all available safety data sheets (SDS) and internal safety protocols.

Immediate Safety and Personal Protective Equipment (PPE)

When handling any novel or unidentified chemical compound, a cautious approach is paramount. The following PPE is recommended as a minimum standard to mitigate potential exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash-prone procedures.Protects eyes from splashes, mists, and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Glove compatibility should be verified against any known solvent or reagent used.Prevents skin contact and absorption of the chemical.
Body Protection A laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization.Prevents inhalation of dust or aerosols. The specific type of respirator will depend on the compound's physical state and potential hazards.

Operational Plan for Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Handling Procedures:

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoidance of Contamination: Minimize the generation of dust and aerosols. Avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.

Storage Requirements:

  • Store containers in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedures:

  • Waste Classification: All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Containerization: Collect chemical waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a Ventilated Fume Hood b->c Proceed to Handling d Conduct Experiment c->d e Decontaminate Work Area d->e Experiment Complete f Segregate and Label Hazardous Waste e->f g Dispose of Waste via Approved Channels f->g h Doff and Dispose of Contaminated PPE g->h i Wash Hands Thoroughly h->i

Figure 1. A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

This procedural guidance is intended to form a foundational safety framework. All personnel must receive training on the specific hazards and handling requirements of any new chemical compound before commencing work. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

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